3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHBCKVTDXCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650206 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85366-65-0 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
This guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethoxy, and alcohol functionalities offers a versatile scaffold for medicinal chemists and drug development professionals to explore new chemical entities with enhanced biological activity and metabolic stability. This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the chosen synthetic strategies.
Introduction: The Significance of Fluorinated Building Blocks
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design. The unique properties imparted by the -OCF₃ moiety, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound serves as a valuable intermediate, providing a handle for further molecular elaboration through the versatile chemistry of the benzyl alcohol and the aryl bromide.
Strategic Approaches to Synthesis
Two primary retrosynthetic strategies are presented for the synthesis of this compound. The choice of strategy will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
Strategy 1: Synthesis via a Benzaldehyde Intermediate This approach involves the construction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde, followed by its reduction to the target benzyl alcohol. This is a robust and widely applicable method in organic synthesis.
Strategy 2: Synthesis via a Benzoic Acid Intermediate This pathway focuses on the preparation of 3-Bromo-4-(trifluoromethoxy)benzoic acid, which is subsequently reduced to the desired benzyl alcohol. This route offers an alternative that can be advantageous depending on the starting material and reaction efficiencies.
Visualizing the Synthetic Pathways
Caption: Overview of the two primary synthetic strategies.
Detailed Experimental Protocols and Mechanistic Insights
Strategy 1: Synthesis via 3-Bromo-4-(trifluoromethoxy)benzaldehyde
This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.
Step 1: Bromination of 4-(trifluoromethoxy)aniline
The initial step involves the regioselective bromination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director. The trifluoromethoxy group is a deactivating group and a meta-director relative to its position. The combined directing effects favor bromination at the position ortho to the amino group and meta to the trifluoromethoxy group, which is the desired 3-position. N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations as it provides a controlled source of electrophilic bromine, minimizing over-bromination.[1][2]
-
Protocol:
-
Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-4-(trifluoromethoxy)aniline.
-
Step 2: Sandmeyer Reaction to form 3-Bromo-4-(trifluoromethoxy)benzonitrile
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a variety of functional groups, including a nitrile.[3][4][5] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[6]
-
Protocol:
-
Dissolve 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-Bromo-4-(trifluoromethoxy)benzonitrile.
-
Step 3: Reduction of the Nitrile to 3-Bromo-4-(trifluoromethoxy)benzaldehyde
The reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). It is crucial to perform this reaction at low temperatures to prevent over-reduction to the amine.
-
Protocol:
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent like toluene or dichloromethane and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.1 eq) in a suitable solvent dropwise, maintaining the low temperature.
-
Stir the reaction at -78 °C for a few hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous acid workup.
-
Extract the product, wash the organic layer, dry, and concentrate to yield the crude aldehyde.
-
Purification by column chromatography will provide pure 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
-
Step 4: Reduction of the Aldehyde to this compound
The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aryl bromide or the trifluoromethoxy group.[7][8][9]
-
Protocol:
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
-
If necessary, the product can be further purified by column chromatography.
-
Strategy 2: Synthesis via 3-Bromo-4-(trifluoromethoxy)benzoic acid
This alternative route also begins with the bromination of 4-(trifluoromethoxy)aniline and proceeds through the nitrile intermediate.
Steps 1 & 2: Identical to Strategy 1
The synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile is carried out as described above.
Step 3: Hydrolysis of the Nitrile to 3-Bromo-4-(trifluoromethoxy)benzoic acid
The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10]
-
Protocol (Acidic Hydrolysis):
-
Reflux a solution of 3-Bromo-4-(trifluoromethoxy)benzonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
The solid carboxylic acid will precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallization from a suitable solvent can be used for purification.
-
Step 4: Reduction of the Carboxylic Acid to this compound
Carboxylic acids are less reactive towards reduction than aldehydes. Therefore, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is required.
-
Protocol (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the benzyl alcohol.
-
Purify by column chromatography if necessary.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| Strategy 1 & 2 | ||||
| Bromination | 4-(trifluoromethoxy)aniline | NBS, DMF | 3-Bromo-4-(trifluoromethoxy)aniline | 85-95% |
| Sandmeyer Reaction | 3-Bromo-4-(trifluoromethoxy)aniline | NaNO₂, HCl, CuCN | 3-Bromo-4-(trifluoromethoxy)benzonitrile | 70-85% |
| Strategy 1 | ||||
| Nitrile Reduction to Aldehyde | 3-Bromo-4-(trifluoromethoxy)benzonitrile | DIBAL-H | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 60-75% |
| Aldehyde Reduction to Alcohol | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | NaBH₄, MeOH | This compound | >90% |
| Strategy 2 | ||||
| Nitrile Hydrolysis | 3-Bromo-4-(trifluoromethoxy)benzonitrile | H₂SO₄, H₂O | 3-Bromo-4-(trifluoromethoxy)benzoic acid | >90% |
| Carboxylic Acid Reduction to Alcohol | 3-Bromo-4-(trifluoromethoxy)benzoic acid | LiAlH₄, THF | This compound | 80-90% |
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic transformations. The choice between the two primary strategies outlined in this guide will depend on the specific requirements of the research or development program. Both pathways offer high yields and produce a product of sufficient purity for subsequent applications. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yields and minimizing the formation of byproducts. This guide provides a solid foundation for researchers to confidently undertake the synthesis of this important fluorinated building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scielo.br [scielo.br]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
3-Bromo-4-(trifluoromethoxy)benzyl alcohol, identified by its CAS Number 85366-65-0, is a halogenated and fluorinated aromatic alcohol.[1] Its structure, featuring a benzyl alcohol core substituted with a bromine atom and a trifluoromethoxy group, makes it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. It is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical building block.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 85366-65-0 | [1] |
| Molecular Formula | C₈H₆BrF₃O₂ | [1] |
| Molecular Weight | 271.03 g/mol | [1] |
| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol | [1] |
| Predicted XLogP | 2.9 | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the reduction of the corresponding benzaldehyde or benzoic acid. A common and effective method involves the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde using a mild reducing agent like sodium borohydride.
Conceptual Synthesis Pathway
The carbonyl group of the aldehyde is susceptible to nucleophilic attack by a hydride ion (H⁻) from the reducing agent. This is followed by protonation of the resulting alkoxide to yield the primary alcohol.
Caption: Proposed synthesis of this compound.
Field-Proven Experimental Protocol: Reduction of a Substituted Benzaldehyde
Objective: To synthesize this compound via the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde.
Materials:
-
3-bromo-4-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-bromo-4-(trifluoromethoxy)benzaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude alcohol can be further purified by flash column chromatography if necessary.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are predicted and expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, and the trifluoromethoxy carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns. Predicted m/z for [M+H]⁺ is 270.95760.[4] |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching for the aromatic and benzylic protons, and C-O stretching. |
Applications in Drug Discovery and Development
The unique combination of a reactive benzyl alcohol, a bromine atom for further functionalization, and the advantageous trifluoromethoxy group makes this compound a desirable building block in the synthesis of complex molecules for pharmaceutical applications.
Role as a Pharmaceutical Intermediate
Benzyl alcohols are important structural motifs in a variety of drug molecules.[5] The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates.[2] Therefore, this compound serves as a key intermediate for introducing this beneficial moiety into potential therapeutics. It can be used in the synthesis of compounds targeting a range of diseases.
Caption: Potential applications of the target compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of high interest for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to support the work of researchers and scientists in the field.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H6BrF3O2) [pubchemlite.lcsb.uni.lu]
- 5. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted chemical shifts, multiplicity, and coupling constants. Furthermore, it outlines a standard protocol for sample preparation and data acquisition, ensuring scientific integrity and reproducibility.
Introduction
This compound is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The presence of a bromine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties that can influence its reactivity and biological activity. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. This guide will provide a detailed interpretation of its ¹H NMR spectrum, offering insights into the molecule's electronic environment.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents.
Predicted Spectral Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~7.65 | Doublet (d) | 1H | J(H2-H6) ≈ 2.0 Hz (meta) |
| H-5 | ~7.45 | Doublet of Doublets (dd) | 1H | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-H2) ≈ 2.0 Hz (meta) |
| H-6 | ~7.20 | Doublet (d) | 1H | J(H6-H5) ≈ 8.5 Hz (ortho) |
| -CH₂- | ~4.60 | Doublet (d) | 2H | J(CH₂-OH) ≈ 6.0 Hz |
| -OH | ~2.50 | Triplet (t) | 1H | J(OH-CH₂) ≈ 6.0 Hz |
In-depth Signal Interpretation
Aromatic Region (7.0-8.0 ppm)
The aromatic region of the spectrum is anticipated to show three distinct signals for the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) dictates the multiplicity and coupling constants.
-
H-2 (ortho to Bromine): This proton is expected to be the most deshielded due to the anisotropic effect of the adjacent bromine atom. It will appear as a doublet due to meta-coupling with H-6.
-
H-5 (ortho to Trifluoromethoxy): This proton will experience coupling from both H-6 (ortho-coupling) and H-2 (meta-coupling), resulting in a doublet of doublets.
-
H-6 (meta to Bromine and Trifluoromethoxy): This proton will be the most shielded of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5.
The trifluoromethoxy group is a strong electron-withdrawing group, which generally deshields aromatic protons. The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The interplay of these electronic effects, along with anisotropic effects, determines the final chemical shifts.[1][2][3]
Benzylic Protons (-CH₂-)
The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a single signal. This signal will be a doublet due to coupling with the adjacent hydroxyl proton. The chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.[2]
Hydroxyl Proton (-OH)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a deuterated chloroform (CDCl₃) solution, it is expected to appear as a triplet due to coupling with the two adjacent methylene protons. This coupling is often observable if the exchange rate of the proton is slow.
Molecular Structure and Coupling Interactions
The spin-spin coupling relationships between the protons in this compound can be visualized as follows:
Figure 1: Predicted coupling interactions in this compound.
Experimental Protocol
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: ~4 seconds
-
The following workflow illustrates the key steps from sample preparation to spectral analysis.
Figure 2: Standard workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the influence of the bromo and trifluoromethoxy substituents on the chemical shifts and coupling patterns of the aromatic and benzylic protons, a detailed and unambiguous assignment of the spectrum is achievable. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate and efficient spectral interpretation.
References
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (C₈H₆BrF₃O₂). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation, and spectral interpretation for this specific halogenated and fluorinated analyte. We explore experimental design, from the selection of appropriate ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to the prediction and analysis of characteristic fragmentation patterns. The guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation and analytical characterization.
Introduction: The Analytical Challenge
This compound is a substituted aromatic compound featuring three key functional groups that define its mass spectrometric behavior: a bromine atom, a trifluoromethoxy group, and a benzyl alcohol moiety. Its molecular structure presents a unique analytical challenge and a wealth of information for the mass spectromerist. The molecular formula is C₈H₆BrF₃O₂, with a monoisotopic mass of approximately 269.95 Da (for ⁷⁹Br) and an average molecular weight of 271.03 g/mol [1][2]. Accurate mass analysis is critical for confirming elemental composition, while detailed fragmentation analysis is essential for structural verification, impurity profiling, and metabolite identification. This guide provides the foundational principles and practical protocols to achieve these objectives.
Foundational Concepts: Isotopic Signature of Bromine
The most immediate and telling feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% and 49.5%, respectively)[3].
This results in a characteristic "doublet" for the molecular ion (M) peak and any fragment ions containing the bromine atom. These two peaks, referred to as M and M+2, will be separated by two mass-to-charge units (m/z) and exhibit nearly equal intensity[4][5][6]. The ability to recognize this 1:1 pattern is the first and most crucial step in identifying the presence of bromine in an unknown analyte.
| Property | Description | Significance |
| Isotopes | ⁷⁹Br (50.5%) and ⁸¹Br (49.5%) | Leads to a distinct M/M+2 isotopic pattern. |
| M / M+2 Peaks | Two peaks of nearly equal height, separated by 2 m/z units. | Unambiguous indicator of a single bromine atom in an ion. |
| Monoisotopic Mass | C₈H₆⁷⁹BrF₃O₂: 269.95 Da | Corresponds to the M peak. |
| M+2 Mass | C₈H₆⁸¹BrF₃O₂: 271.95 Da | Corresponds to the M+2 peak. |
Ionization Technique Selection: A Deliberate Choice
The choice of ionization method is paramount as it dictates the nature and extent of fragmentation, and thus the type of information obtained. For this compound, both "hard" and "soft" ionization techniques have distinct advantages.
Electron Ionization (EI): For Structural Elucidation
EI is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This makes it an invaluable tool for structural elucidation and library matching, typically coupled with Gas Chromatography (GC-MS).
-
Mechanism & Rationale: In EI, 70 eV electrons bombard the analyte, causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This radical cation is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a "fingerprint" of the molecule. For a compound like this, with multiple potential cleavage sites, EI provides rich data for confirming the connectivity of the aromatic ring, the benzyl alcohol group, and the substituents.
-
Expected Molecular Ion: The molecular ion peak is often observed in aromatic compounds, though it may be of low abundance[7]. For this analyte, a characteristic doublet at m/z 270 and 272 (nominal mass) would be the primary indicator of the intact molecule.
Electrospray Ionization (ESI): For Molecular Mass Confirmation
ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for confirming the molecular weight of an analyte. It is typically coupled with Liquid Chromatography (LC-MS).
-
Mechanism & Rationale: ESI generates charged droplets that, upon solvent evaporation, transfer charge to the analyte, typically forming a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. Given that this compound has moderate polarity, direct ESI analysis from non-polar solvents can be challenging.
-
Trustworthiness through Protocol: To ensure reliable ionization, a deliberate solvent strategy is required. The use of a polar, protic co-solvent (e.g., methanol, acetonitrile) mixed with the sample solvent (e.g., dichloromethane) is essential to facilitate the ESI process[8]. The addition of additives like formic acid or ammonium acetate can further promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions, respectively. This approach expands the utility of ESI to moderately non-polar compounds[9].
-
Expected Ions:
-
[M+H]⁺: m/z 271 and 273
-
[M+Na]⁺: m/z 293 and 295
-
[M+H-H₂O]⁺: m/z 253 and 255 (A common in-source fragment from benzyl alcohols)
-
Fragmentation Analysis: Decoding the Spectrum
The true power of mass spectrometry lies in the interpretation of fragment ions to piece together the molecular structure. The fragmentation pathways are highly dependent on the ionization method used.
Predicted Electron Ionization (EI) Fragmentation
The EI spectrum of this compound is predicted to be rich with structurally significant fragments. The primary cleavage events are driven by the stability of the resulting ions, particularly those benefiting from aromatic resonance.
Caption: Predicted EI Fragmentation Pathway.
Key Predicted EI Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Ion Formula | Neutral Loss | Mechanistic Rationale |
| 270/272 | [C₈H₆BrF₃O₂]⁺• | - | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |
| 252/254 | [C₈H₄BrF₃O]⁺• | H₂O | Loss of water from the alcohol, a characteristic fragmentation for benzyl alcohols[10]. |
| 191 | [C₈H₆F₃O₂]⁺ | •Br | Cleavage of the C-Br bond. Loss of a halogen is a common pathway for alkyl and aryl halides[5]. |
| 183/185 | [C₇H₄BrO]⁺ | •CH₂OH, •CF₃ | Formation of the highly stable bromobenzoyl cation, a dominant fragment in related structures[11]. |
| 155/157 | [C₆H₄Br]⁺ | CO (from 183/185) | Decarbonylation of the benzoyl cation to form the bromophenyl cation, a classic fragmentation of aromatic ketones and aldehydes. |
| 107 | [C₇H₇O]⁺ | •Br, •OCF₃ | Formation of the hydroxytropylium ion, a rearrangement common to benzyl alcohols, though less favored here due to competing pathways. |
-
Expert Insight: The stability of the bromobenzoyl cation (m/z 183/185) makes it a likely candidate for the base peak (the most intense peak) in the spectrum. The fragmentation of the trifluoromethoxy group can also occur, potentially through the loss of a difluorocarbene radical (•CF₂), a known pathway for some trifluoromethyl compounds[12].
Predicted ESI-MS/MS Fragmentation
In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule [M+H]⁺ (m/z 271/273) is isolated and subjected to Collision-Induced Dissociation (CID). This produces a daughter ion spectrum that reveals structural information in a more controlled manner.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
-
Primary Fragmentation: The most facile fragmentation for the protonated benzyl alcohol is the neutral loss of water (18 Da), driven by the formation of a stable benzyl-type carbocation. This would produce a prominent fragment at m/z 253/255 .
-
Secondary Fragmentation: The resulting ion at m/z 253/255 may undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) or cleavage of the trifluoromethoxy group, depending on the collision energy applied.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing the necessary data to confirm the identity and structure of the analyte.
Protocol for GC-EI-MS Analysis
Caption: GC-EI-MS Experimental Workflow.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50 to 350.
-
Protocol for LC-ESI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% formic acid.
-
LC Conditions (Optional, for sample cleanup/separation):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes.
-
-
MS Conditions (Direct Infusion or LC-coupled):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: +3.5 kV.
-
Drying Gas: Nitrogen at 300°C, 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 100 to 400.
-
For MS/MS: Isolate the precursor ions at m/z 271 and 273 and apply a collision energy of 15-25 eV.
-
Conclusion: A Synthesized Approach to Analysis
The mass spectrometric analysis of this compound is a multi-faceted process that provides unambiguous structural confirmation when approached systematically. By leveraging the distinct isotopic signature of bromine, analysts can immediately identify the presence of this key halogen[3][4]. The strategic selection of ionization techniques allows for a dual-pronged approach: high-energy EI for detailed structural fingerprinting through fragmentation, and soft ESI for confident molecular weight determination. The predictable fragmentation pathways, including the loss of water from the benzyl alcohol moiety and the formation of stable bromobenzoyl cations, serve as self-validating data points within the spectrum. By following the robust protocols outlined in this guide, researchers can confidently characterize this complex molecule, ensuring data integrity and advancing their scientific objectives.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. whitman.edu [whitman.edu]
- 8. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
IR spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
An In-Depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Introduction
This compound (C₈H₆BrF₃O₂) is a substituted aromatic alcohol of significant interest in synthetic chemistry and drug development. Its multifaceted structure, incorporating a hydroxyl group, a brominated aromatic ring, and a trifluoromethoxy substituent, presents a unique spectroscopic signature. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality verification of this compound. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a distinct "fingerprint" that corresponds directly to the molecule's functional groups and overall architecture.
This guide offers a detailed examination of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We will explore the experimental protocol for acquiring the spectrum, conduct an in-depth analysis of the characteristic absorption bands, and correlate these spectral features with the compound's molecular structure. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for chemical characterization.
Experimental Methodology: Acquiring the FTIR Spectrum
Obtaining a high-quality FTIR spectrum of a solid sample like this compound is paramount for accurate analysis. Several methods are available, including the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][2] An alternative and often preferred method for its simplicity and effectiveness is the thin solid film technique.[3]
Protocol: Thin Solid Film Method
The rationale behind this method is to deposit a thin, uniform film of the analyte onto an IR-transparent salt plate, allowing for direct analysis by the spectrometer's IR beam.
Step-by-Step Protocol:
-
Sample Dissolution: Dissolve approximately 10-50 mg of solid this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial or beaker.[3] The solvent must be capable of fully dissolving the compound and should not react with it.
-
Salt Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a minimal amount of dry acetone and allow it to evaporate completely. The plate should be handled by its edges to avoid contamination from fingerprints.[3]
-
Film Deposition: Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of the salt plate.[4]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate. The ideal film is transparent or slightly hazy.[3]
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer. Run a background scan first (if required by the instrument), then acquire the sample spectrum.
-
Data Optimization: If the absorption peaks are too intense (saturating the detector), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film, allow the solvent to evaporate, and re-run the spectrum.[3]
-
Post-Analysis: After obtaining a satisfactory spectrum, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.[4]
Experimental Workflow Diagram
Caption: Workflow for obtaining an FTIR spectrum via the thin solid film method.
Spectral Interpretation and Analysis
The infrared spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.
Molecular Structure Diagram
Caption: Structure of this compound.
O-H and C-H Stretching Region (4000-2800 cm⁻¹)
-
Alcohol O-H Stretch: The most prominent feature in this region is a strong and broad absorption band typically centered between 3600-3200 cm⁻¹ .[5] This band is characteristic of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[6] Its broadness is a direct consequence of the varying strengths of these hydrogen bonds in the solid state.
-
Aromatic C-H Stretch: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] These correspond to the stretching vibrations of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH₂-) group's C-H bonds will appear as medium intensity peaks just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range.[6]
Fingerprint Region: Aromatic and Substituent Vibrations (1600-400 cm⁻¹)
This region is often complex but contains a wealth of structural information.[7]
-
Aromatic C=C Stretching: Two or more medium-intensity bands will be present in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring.[7]
-
Trifluoromethoxy (-OCF₃) Group: This group gives rise to very strong and characteristic absorption bands due to C-F and C-O stretching vibrations.
-
C-F Stretches: Expect multiple strong, broad bands in the 1200-1100 cm⁻¹ region, which are characteristic of the trifluoromethyl group.[8][9]
-
Aryl-O Stretch: The stretching of the C-O bond connecting the aromatic ring to the trifluoromethoxy group will also contribute to absorption in the fingerprint region, likely around 1300-1200 cm⁻¹ .
-
-
Alcohol C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol group should appear between 1250-1050 cm⁻¹ .[5] This peak may overlap with the strong absorptions from the -OCF₃ group.
-
Aryl-Br Stretch: The C-Br stretching vibration for an aryl bromide is expected to produce a medium to strong absorption at lower frequencies. The typical range is 690-515 cm⁻¹ .[10][11] Some sources also note absorptions for aryl bromides around 1075-1030 cm⁻¹.[12]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region.[7] These bands can help confirm the substitution pattern.
Summary of Key IR Absorption Data
The expected vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600 - 3200 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |
| 3100 - 3000 | Aromatic Ring | =C-H Stretch | Medium to Weak |
| 2960 - 2850 | Methylene (-CH₂) | -C-H Stretch | Medium |
| 1600 - 1450 | Aromatic Ring | C=C Ring Stretch | Medium |
| 1200 - 1100 | Trifluoromethoxy (-OCF₃) | C-F Stretch | Very Strong, Broad |
| 1250 - 1050 | Primary Alcohol (-CH₂OH) | C-O Stretch | Strong |
| 690 - 515 | Aryl Bromide | C-Br Stretch | Medium to Strong |
| 900 - 675 | Aromatic Ring | C-H oop Bending | Medium to Strong |
Functional Group - IR Region Correlation Diagram
Caption: Correlation between functional groups and their IR absorption regions.
Conclusion
The FT provides a definitive confirmation of its chemical structure. The presence of a broad hydroxyl band, distinct aromatic and aliphatic C-H stretches, and highly characteristic strong absorptions from the trifluoromethoxy group, combined with vibrations from the aryl-bromide and aromatic ring, create a unique and identifiable spectral fingerprint. This in-depth guide provides the foundational knowledge for researchers to confidently interpret the IR spectrum of this molecule, ensuring its identity and purity in research and development applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. jascoinc.com [jascoinc.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. learnexams.com [learnexams.com]
- 6. askthenerd.com [askthenerd.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Physical properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a trifluoromethoxy group, and a primary alcohol—provides multiple reaction handles and modulates the electronic and lipophilic properties of the core benzene ring. The trifluoromethoxy (-OCF₃) group, in particular, is an increasingly popular substituent in drug design, valued for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor.
A thorough understanding of the physical properties of this reagent is paramount for its effective use, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of its key physicochemical and spectroscopic properties, supported by established experimental protocols and theoretical insights to empower researchers in their work.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a compound govern its behavior in a laboratory setting. The high boiling point of this compound is indicative of strong intermolecular forces, including hydrogen bonding from the alcohol moiety and dipole-dipole interactions from the polar C-Br and C-O-C bonds.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₆BrF₃O₂ | [1][2] |
| Molecular Weight | 271.03 g/mol | [1][2] |
| CAS Number | 85366-65-0 | [1][3] |
| Appearance | Expected to be a liquid or low-melting solid at STP | [2][3] |
| Boiling Point | 262.5 °C (at 760 mmHg) | [3] |
| Flash Point | 112.6 °C | [3] |
| Computed XLogP3 | 2.9 | [1] |
Section 2: Structural and Electronic Influence of Substituents
The physical and chemical properties of this compound are a direct consequence of the interplay between its functional groups. The bromine and trifluoromethoxy substituents are both strongly electron-withdrawing, which significantly impacts the reactivity of the aromatic ring and the acidity of the benzylic proton.
-
Inductive and Resonance Effects : Both the bromine atom and the trifluoromethoxy group exert a strong negative inductive effect (-I) due to their high electronegativity. This effect polarizes the aromatic ring, making it more electron-deficient. The trifluoromethoxy group is particularly notable for its minimal counteracting positive resonance effect (+R), making it a potent deactivator of the ring.
-
Acidity (pKa) : While no experimental pKa value is readily available, we can predict its acidity to be greater than that of unsubstituted benzyl alcohol (pKa ~15.4 in water). The electron-withdrawing substituents stabilize the corresponding benzyloxide anion, thereby lowering the pKa of the hydroxyl proton. This increased acidity is an important consideration for base-mediated reactions.
Caption: Inductive electron withdrawal by Br and OCF₃ substituents.
Section 3: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The hydroxyl proton (-OH) will likely appear as a broad singlet, the benzylic protons (-CH₂) as a singlet around 4.5-5.0 ppm, and the three aromatic protons as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their coupling constants.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The benzylic carbon (-CH₂) is expected around 60-65 ppm. The aromatic carbons will appear between 110-150 ppm, with the carbons directly attached to the electronegative Br and OCF₃ groups being significantly influenced. The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[7]
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, likely appearing in the range of -55 to -65 ppm relative to CFCl₃.[4][7]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Alcohol O-H | 3400 - 3200 (broad, strong) | Stretching |
| Aromatic C-H | 3100 - 3000 (medium) | Stretching |
| Aliphatic C-H (in CH₂) | 2950 - 2850 (medium) | Stretching |
| Aromatic C=C | 1600 - 1450 (medium, multiple bands) | Ring Stretching |
| C-F (in OCF₃) | 1250 - 1050 (strong, multiple bands) | Stretching |
| C-O (alcohol) | 1050 - 1000 (strong) | Stretching |
| C-Br | 700 - 500 (medium to strong) | Stretching |
The most prominent and diagnostic peak will be the broad O-H stretch above 3200 cm⁻¹, which is characteristic of alcohols capable of hydrogen bonding.[8][9]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 270 and 272 with a near 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10]
Common Fragmentation Pathways:
-
Alpha-Cleavage: Loss of a hydrogen radical to form a stable oxonium ion at [M-1]⁺.
-
Benzylic Cleavage: Loss of the hydroxyl group (-OH) to form the [M-17]⁺ fragment, or loss of water (-H₂O) to form the [M-18]⁺ fragment.[10]
-
Loss of CH₂OH: Cleavage of the bond between the ring and the benzylic carbon to produce a fragment corresponding to the substituted benzene ring at [M-31]⁺.
Section 4: Experimental Protocols for Physical Property Determination
The following protocols outline standard, self-validating procedures for characterizing a sample of this compound.
Protocol 4.1: Boiling Point Determination
Causality: This micro-scale method is ideal for conserving material while obtaining an accurate boiling point under atmospheric pressure. The inversion of the capillary tube provides a clear and reproducible endpoint.
-
Preparation : Add 0.5 mL of the sample to a clean, dry 10 mm diameter test tube.
-
Capillary Setup : Seal one end of a capillary tube using a Bunsen burner. Place the capillary tube, open-end down, into the test tube containing the sample.
-
Heating : Secure the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil). Ensure the sample is level with the thermometer bulb.
-
Observation : Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point (approx. 262 °C).[3] Observe the capillary tube. A steady stream of bubbles will emerge as the air inside expands.
-
Endpoint Determination : The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube upon cooling.
-
Validation : Repeat the measurement twice. The values should agree within ±1 °C.
Protocol 4.2: Spectroscopic Data Acquisition Workflow
Causality: This workflow ensures a comprehensive and orthogonal characterization of the molecule. Each technique provides unique information (functional groups, connectivity, mass), and together they confirm the structure and purity with high confidence.
Caption: Workflow for comprehensive spectroscopic characterization.
Section 5: Solubility and Partition Coefficient
-
Solubility : Given the presence of a polar alcohol group, the compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Its solubility in water is likely limited due to the large, hydrophobic brominated and fluorinated aromatic ring.
-
Partition Coefficient (LogP) : The computed XLogP3 value of 2.9 indicates that the compound is moderately lipophilic.[1] This means it has a higher affinity for an organic phase (like octanol) than for water in a partitioning experiment. This property is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
Section 6: Safety and Handling
According to its Safety Data Sheet (SDS), this compound is a hazardous substance.[3]
-
Hazards : Harmful if swallowed, inhaled, or in contact with skin.[1][3] It causes serious skin and eye irritation and may cause respiratory irritation.[1][3]
-
Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound defined by the strong electronic influence of its halogen and trifluoromethoxy substituents. Its physical properties—high boiling point, moderate lipophilicity, and distinct spectroscopic signatures—are a direct result of its molecular structure. By understanding these properties and employing rigorous experimental protocols for their verification, researchers can confidently utilize this valuable building block to advance the frontiers of chemical synthesis and drug discovery.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Application of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
This guide provides a comprehensive technical overview of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a key fluorinated building block in modern medicinal and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of contemporary drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This compound emerges as a valuable intermediate, providing a versatile scaffold for the synthesis of more complex molecular architectures. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the benzyl alcohol moiety can be readily oxidized or converted into other functional groups.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a compound, is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol | --INVALID-LINK--[1] |
| CAS Number | 85366-65-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₆BrF₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 271.03 g/mol | --INVALID-LINK--[1] |
| Predicted XLogP3 | 2.9 | --INVALID-LINK--[1] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through the reduction of the corresponding benzaldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde. This precursor is readily available from commercial suppliers. The reduction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) to yield the primary alcohol.
Experimental Protocol
This protocol is based on well-established procedures for the reduction of aromatic aldehydes.[2]
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Gas evolution may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The benzylic protons (-CH₂OH) will likely appear as a singlet around δ 4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethoxy group exhibiting a quartet due to coupling with the fluorine atoms. The benzylic carbon is expected to resonate around δ 64 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the -OCF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic and benzylic protons around 2850-3100 cm⁻¹.
-
C-O stretching vibration around 1050-1150 cm⁻¹.
-
Strong C-F stretching bands characteristic of the trifluoromethoxy group in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Applications in Research and Development
This compound is a versatile building block with significant potential in several areas of chemical research and development.
Medicinal Chemistry
The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability. The bromo-substituted aromatic ring of this benzyl alcohol allows for the introduction of diverse functionalities through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a wide range of potential therapeutic agents. While a direct precursor role in a marketed drug is not prominently documented, its structural motifs are highly relevant to modern drug design. For instance, the HIV protease inhibitor Tipranavir features a trifluoromethyl group, highlighting the importance of such fluorinated moieties in antiviral drug development.[4]
Agrochemicals
Similar to pharmaceuticals, the trifluoromethoxy group can impart desirable properties to agrochemicals, such as enhanced efficacy and stability. This benzyl alcohol can serve as a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides.
Materials Science
The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this compound a potential precursor for the synthesis of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Illustrative Synthetic Application Diagram
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound stands out as a strategically important synthetic intermediate. Its preparation via the reduction of the corresponding aldehyde is a straightforward and efficient process. The combination of a reactive bromine atom, a versatile alcohol functional group, and the beneficial properties of the trifluoromethoxy group makes it a highly valuable building block for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.
References
Methodological & Application
Application Notes & Protocols: Strategic Reactions of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key chemical transformations of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This versatile building block possesses three distinct points of chemical reactivity: the primary alcohol, the aryl bromide, and the trifluoromethoxy-substituted aromatic ring. Understanding how to selectively manipulate these functional groups is critical for its effective use in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. This guide offers detailed, field-tested protocols, explains the causality behind experimental choices, and provides a framework for leveraging this substrate in multi-step synthetic campaigns.
Introduction to the Reagent
This compound (CAS No. 85366-65-0) is a strategically important synthetic intermediate.[1] Its utility stems from the orthogonal reactivity of its functional groups.
-
Benzylic Alcohol: The primary alcohol (-CH₂OH) is a versatile handle for oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.
-
Aryl Bromide: The bromo (-Br) substituent is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
Trifluoromethoxy Group: The -OCF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and electron-withdrawing, and it significantly enhances metabolic stability by blocking a potential site of oxidative metabolism. This group is generally stable under most reaction conditions described herein.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol |
| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol |
| Appearance | Typically a solid or oil |
| CAS Number | 85366-65-0 |
Safety & Handling
As a halogenated and fluorinated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood.[1][2][3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation and may cause respiratory irritation.[1]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Key Chemical Transformations & Protocols
The strategic value of this reagent lies in the ability to selectively target its functional groups. The following sections detail validated protocols for its most critical reactions.
Diagram: Reactive Sites of the Core Molecule
Caption: Key reactive hubs on the this compound scaffold.
Reactions at the Benzylic Alcohol Position
A. Oxidation to 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Selective oxidation of the primary alcohol to the aldehyde is a crucial step for subsequent reactions like reductive amination or Wittig olefination. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an effective and mild heterogeneous oxidant for benzylic alcohols.
Protocol 1: MnO₂ Oxidation to the Aldehyde
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) portion-wise. The reaction is heterogeneous.
-
Scientific Rationale: A large excess of MnO₂ is used to drive the reaction to completion. The reaction occurs on the surface of the solid oxidant, and its activity can vary between batches, necessitating an excess.
-
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 12-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can often be used directly or purified further by flash column chromatography on silica gel.
B. Etherification via Williamson Synthesis
Converting the alcohol to an ether is a common strategy for introducing lipophilic side chains or linking moieties. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a robust method.[5]
Protocol 2: O-Alkylation (Williamson Ether Synthesis)
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientific Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The reaction evolves hydrogen gas, so it must be done with caution. Using a slight excess ensures full deprotonation.[5]
-
-
Reaction: After gas evolution ceases (approx. 30 min), add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by flash column chromatography.
Reactions at the Aryl Bromide Position: Cross-Coupling
The carbon-bromine bond is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
A. Suzuki-Miyaura Cross-Coupling
This reaction is one of the most reliable methods for forming a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron reagent, typically an arylboronic acid.[6]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Scientific Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst that initiates the catalytic cycle via oxidative addition into the C-Br bond. The base is essential for activating the boronic acid in the transmetalation step.[6]
-
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the biaryl product by flash column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | >90% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4%) | Na₂CO₃ | DME/H₂O | 85 | 16 | >80% |
Diagram: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: A simplified workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
This compound is a high-value building block whose synthetic potential is realized through the selective and strategic application of modern organic chemistry reactions. The protocols outlined in this guide for oxidation, etherification, and Suzuki-Miyaura coupling provide a reliable foundation for its use in complex synthesis. By understanding the distinct reactivity of each functional group, researchers can effectively incorporate this versatile molecule into synthetic routes for novel therapeutics and functional materials, capitalizing on the beneficial electronic and metabolic properties imparted by the trifluoromethoxy substituent.
References
The Strategic Application of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Complex Drug Candidates
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol as a key building block in medicinal chemistry. Its unique trifunctional nature—a reactive benzylic alcohol, a versatile bromine atom for cross-coupling reactions, and the influential trifluoromethoxy group—renders it an invaluable starting material for the synthesis of complex therapeutic agents, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The trifluoromethoxy group is often considered a "super-methoxy" group, offering enhanced metabolic stability and increased lipophilicity compared to a traditional methoxy group.[4] This heightened lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3][4] Furthermore, the strong carbon-fluorine bonds within the -OCF₃ group are resistant to metabolic degradation, which can extend the half-life of a drug in the body.[4] The strategic placement of a bromine atom provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction, a workhorse in modern pharmaceutical synthesis. The benzylic alcohol functionality can be readily oxidized to an aldehyde for further elaboration or converted into ethers and esters, providing another avenue for structural diversification.
This guide will delve into the practical applications of this compound, providing detailed protocols for its key transformations and illustrating its potential in the synthesis of medicinally relevant scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃O₂ | PubChem CID: 26597851[5] |
| Molecular Weight | 271.03 g/mol | PubChem CID: 26597851[5] |
| Appearance | Pale yellow liquid | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General chemical knowledge |
| XLogP3 | 2.9 | PubChem CID: 26597851[5] |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The utility of this compound stems from its amenability to a range of chemical transformations. This section provides detailed, step-by-step protocols for key reactions.
Protocol 1: Oxidation to 3-Bromo-4-(trifluoromethoxy)benzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step for many synthetic routes, enabling subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations.
Rationale: This protocol utilizes a mild and selective oxidizing agent to minimize over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive trifluoromethoxy group.
Workflow Diagram:
Caption: Oxidation of the benzyl alcohol to the aldehyde.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously until the layers are clear.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
Protocol 2: O-Alkylation to form Benzyl Ethers
Conversion of the benzylic alcohol to an ether is a common strategy to introduce diverse side chains and modulate the steric and electronic properties of the molecule.
Rationale: The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol employs a strong base to deprotonate the alcohol, followed by nucleophilic substitution with an alkyl halide.
Workflow Diagram:
Caption: Synthesis of benzyl ethers via O-alkylation.
Step-by-Step Methodology:
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Extract the mixture with diethyl ether (Et₂O, 3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl ether.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Rationale: The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant C-C bond-forming reaction. This protocol outlines a typical procedure for coupling the aryl bromide with a boronic acid or ester.
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reactant Mixture: In a reaction vessel, combine the this compound derivative (1.0 eq), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
Application in the Synthesis of Kinase Inhibitors and GPCR Modulators
The structural motifs accessible from this compound are frequently found in potent and selective kinase inhibitors and GPCR modulators.
Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 3-substituted-4-(trifluoromethoxy)phenyl motif can serve as a key component of this core, with the trifluoromethoxy group often directed towards the solvent-exposed region, where it can enhance binding affinity and improve pharmacokinetic properties. The bromine atom can be used to introduce various side chains that can interact with specific residues in the kinase domain, thereby conferring selectivity. For instance, a Suzuki coupling reaction can be employed to introduce a substituted pyridine or pyrimidine ring, a common feature in many approved kinase inhibitors.
GPCR Modulators
Allosteric modulators of GPCRs are of significant interest in drug discovery as they can offer greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[6] The 3-Bromo-4-(trifluoromethoxy)benzyl scaffold can be elaborated into molecules that bind to allosteric sites on GPCRs. The trifluoromethoxy group can contribute to the lipophilicity required for the molecule to access transmembrane allosteric pockets, while the substituent introduced at the 3-position via cross-coupling can be tailored to achieve specific interactions with the receptor, leading to either positive or negative allosteric modulation.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive alcohol, a versatile bromine handle for cross-coupling, and the advantageous trifluoromethoxy group provides a powerful platform for the synthesis of complex and diverse molecular architectures. The protocols outlined in this application note provide a practical guide for the effective utilization of this compound in the synthesis of potential drug candidates, particularly in the promising areas of kinase inhibition and GPCR modulation. The strategic incorporation of the trifluoromethoxy group, facilitated by the use of this building block, is a powerful tactic for enhancing the drug-like properties of novel therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Fluorinated Building Block
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a key starting material in medicinal chemistry and materials science. Its trifluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom and the benzyl alcohol moiety provide reactive handles for a wide range of chemical transformations. This guide provides detailed protocols for the synthesis of various derivatives from this versatile building block, including ethers, esters, aldehydes, and products of carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.
The strategic location of the bromine atom and the hydroxyl group allows for selective modifications, enabling the creation of diverse molecular architectures. The protocols outlined herein are designed to be robust and scalable, providing a solid foundation for discovery and process development.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₈H₆BrF₃O₂ |
| Molecular Weight | 271.03 g/mol [1] |
| CAS Number | 85366-65-0[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
I. Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[2] This protocol details the synthesis of a methyl ether derivative.
Protocol 1: Synthesis of 1-bromo-2-(methoxymethyl)-4-(trifluoromethoxy)benzene
Rationale: This protocol employs sodium hydride, a strong base, to deprotonate the benzyl alcohol, forming a nucleophilic alkoxide. The subsequent Sₙ2 reaction with an alkyl halide, in this case, methyl iodide, yields the desired ether. The use of an excess of the alkylating agent ensures complete conversion of the starting material.
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
II. Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.
Protocol 2: Synthesis of 3-bromo-4-(trifluoromethoxy)benzyl acetate
Rationale: This protocol utilizes acetic anhydride as the acylating agent and pyridine as a catalyst and base to scavenge the liberated acid. This method is generally faster and higher yielding than traditional Fischer esterification for this type of substrate.
Experimental Workflow:
Caption: Esterification Workflow.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane, add pyridine (2.0 eq.) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
III. Oxidation to 3-Bromo-4-(trifluoromethoxy)benzaldehyde
The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation, providing a key intermediate for further derivatization, such as reductive amination or Wittig reactions.
Protocol 3: Selective Oxidation using Pyridinium Chlorochromate (PCC)
Rationale: PCC is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane.
Experimental Workflow:
Caption: Oxidation of Benzyl Alcohol to Aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) and Celite® in anhydrous dichloromethane, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
IV. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Protocol 4: Suzuki-Miyaura Coupling for Biaryl Synthesis
Rationale: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This protocol describes the coupling of the protected benzyl alcohol with phenylboronic acid. The benzyl alcohol is first protected as a silyl ether to prevent interference with the coupling reaction.
Experimental Workflow:
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol Derivatives
<_>
Introduction: The Strategic Importance of Trifluoromethoxylated Biarylmethanols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and fine chemical industries is extensive, facilitating the construction of complex molecular architectures.[3][4][5] This guide focuses on a particularly valuable transformation: the Suzuki coupling of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol derivatives.
The trifluoromethoxy (-OCF3) group is a privileged substituent in medicinal chemistry.[6][7] Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[8][9] When combined with a biaryl-methanol scaffold, the resulting structures become critical building blocks for a diverse range of therapeutic agents.[10][11] The benzyl alcohol moiety provides a handle for further functionalization, while the biaryl core is a common feature in many biologically active compounds.
However, the electronic properties of the trifluoromethoxy group and the presence of the benzylic alcohol can present unique challenges to the standard Suzuki coupling protocol. The strong electron-withdrawing nature of the -OCF3 group can influence the reactivity of the adjacent aryl bromide, and the hydroxyl group may require protection or specific reaction conditions to avoid side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges and successfully implement this powerful synthetic strategy.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound derivative. This step forms a Pd(II) intermediate. The electron-withdrawing trifluoromethoxy group can facilitate this step.[16]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[17]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound or a protected derivative.
-
Boronic Acid/Ester: A variety of aryl or heteroaryl boronic acids or their corresponding pinacol esters.
-
Palladium Catalyst: Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G3.
-
Ligand (if required): Buchwald-type ligands such as SPhos or XPhos can be beneficial, especially for challenging couplings.[18]
-
Base: K2CO3, K3PO4, Cs2CO3, or an organic base like triethylamine.
-
Solvent: A degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[19]
General Procedure for Suzuki Coupling
The following protocol is a general starting point and may require optimization for specific substrates.[20]
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki coupling experiment.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction often hinges on the careful selection of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Reagent/Condition | Rationale and Considerations |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald Precatalysts | The choice of catalyst and ligand is crucial.[21][22] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands can be highly effective.[23][24] |
| Base | K2CO3, K3PO4, Cs2CO3 | The base plays a critical role in the transmetalation step.[17] Stronger bases like Cs2CO3 can be beneficial for less reactive substrates. The choice of base should also consider the stability of the benzyl alcohol. |
| Solvent | Dioxane/H2O, Toluene/H2O, THF/H2O | The solvent system must be able to dissolve both the organic and inorganic components of the reaction.[19] A small amount of water is often necessary to facilitate the reaction.[25] |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the starting materials or product. |
| Boron Source | Boronic Acid, Boronic Ester (e.g., Bpin) | Boronic esters are often more stable and can lead to higher yields, especially for sensitive substrates.[12] |
Troubleshooting Common Issues:
-
Low Yield: Consider screening different catalysts, ligands, and bases. Ensure all reagents are pure and solvents are properly degassed to prevent catalyst deactivation.[26]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the aryl bromide and ensuring a strictly anaerobic environment.[12]
-
Dehalogenation of the Aryl Bromide: This can occur in the presence of certain bases or impurities. Using a milder base or purifying the starting material may help.[12]
-
Starting Material Recovery: If the reaction does not proceed, increasing the temperature or switching to a more active catalyst system is recommended.[27]
Application in Drug Discovery: A Case Study
The synthesis of biarylmethanol derivatives is a common strategy in the development of new therapeutic agents. For instance, the core structure of certain kinase inhibitors and receptor modulators often contains this motif.[5] The ability to rapidly generate a library of analogs by varying the arylboronic acid coupling partner is a significant advantage of the Suzuki coupling.
Consider the synthesis of a potential inhibitor of a hypothetical protein kinase. The this compound serves as a key intermediate. By coupling this with a library of heteroarylboronic acids, a diverse set of final compounds can be generated for structure-activity relationship (SAR) studies. The trifluoromethoxy group can provide crucial metabolic stability, while the biaryl structure allows for probing different binding pockets of the target protein.
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful and versatile tool for the synthesis of valuable building blocks in drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently construct complex biarylmethanol structures. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful implementation of this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 23. theses.enscm.fr [theses.enscm.fr]
- 24. scite.ai [scite.ai]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. reddit.com [reddit.com]
Application and Protocol Guide for the Selective Oxidation of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol
Introduction: Strategic Importance of 3-Bromo-4-(trifluoromethoxy)benzaldehyde
3-Bromo-4-(trifluoromethoxy)benzaldehyde is a highly valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, provides a versatile scaffold for the construction of complex molecular architectures with potential biological activity.[1] This aldehyde is a key building block in the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as advanced materials like liquid crystals and polymers.[1] The selective and efficient synthesis of this aldehyde from its corresponding benzyl alcohol is a critical step in its utilization. This guide provides a detailed overview of robust and scalable methods for this transformation, focusing on practical application, mechanistic understanding, and safety.
Challenges in the Oxidation of an Electron-Deficient Benzyl Alcohol
The oxidation of 3-bromo-4-(trifluoromethoxy)benzyl alcohol presents a unique set of challenges primarily due to the electronic nature of the substituents on the aromatic ring. Both the bromo and trifluoromethoxy groups are electron-withdrawing, which can decrease the electron density at the benzylic position. This deactivation can lead to slower reaction rates compared to electron-rich benzyl alcohols.[2] Consequently, selecting an appropriate oxidant and optimizing reaction conditions are paramount to achieve high conversion and yield without resorting to harsh conditions that could lead to side reactions or decomposition. Over-oxidation to the corresponding carboxylic acid is a common side reaction in alcohol oxidations and must be carefully controlled.[3]
Recommended Oxidation Methodologies
Several reliable methods are available for the selective oxidation of primary alcohols to aldehydes. This guide will focus on three widely adopted and effective protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a modern catalytic approach using TEMPO. Each method offers distinct advantages in terms of reaction conditions, functional group tolerance, and scalability.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4][5] It is particularly well-suited for sensitive substrates and small to medium-scale synthesis due to its operational simplicity and high yields.[4][6]
Mechanism of Action: The reaction proceeds through the formation of a periodinane intermediate, followed by an intramolecular elimination of the α-hydrogen to yield the aldehyde.[5]
Workflow for DMP Oxidation
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Detailed Protocol for DMP Oxidation:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-bromo-4-(trifluoromethoxy)benzaldehyde.[7]
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Excellent solubility for both substrate and reagent; inert under reaction conditions. |
| Temperature | Room Temperature | Mild conditions prevent side reactions and decomposition.[4] |
| Stoichiometry | 1.1-1.5 eq of DMP | A slight excess of DMP ensures complete conversion of the starting alcohol. |
| Work-up | Na₂S₂O₃/NaHCO₃ | Thiosulfate reduces excess DMP, and bicarbonate neutralizes the acetic acid byproduct. |
Method 2: Swern Oxidation
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered base like triethylamine (TEA).[3][8][9] It is known for its mild reaction conditions and broad substrate scope, effectively avoiding over-oxidation.[3][9]
Mechanism of Action: The reaction involves the formation of an alkoxysulfonium salt, which is then deprotonated by a hindered base to form a sulfur ylide. This ylide undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base.[9]
Workflow for Swern Oxidation
Caption: Workflow for Swern Oxidation.
Detailed Protocol for Swern Oxidation:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.1-1.5 eq) dropwise, followed by the slow addition of anhydrous DMSO (2.0-2.5 eq).
-
Addition of Alcohol: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C.
-
Formation of Ylide and Elimination: After stirring for a short period, add triethylamine (TEA) (3.0-5.0 eq) dropwise.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature, then quench with water.
-
Extraction and Washing: Extract the mixture with DCM. Wash the combined organic layers sequentially with a dilute HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard solvent for Swern oxidation, good solubility for reagents. |
| Temperature | -78 °C | Crucial for the stability of the reactive intermediates.[10] |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Standard combination for Swern oxidation.[8][9] |
| Work-up | Acid/Base Washes | To remove triethylammonium salts and any remaining base or acid. |
Method 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can act as a catalyst for the selective oxidation of primary alcohols to aldehydes in the presence of a co-oxidant.[11] This method is considered a "green" alternative as it can utilize environmentally benign oxidants like air or bleach.[12][13] Copper-catalyzed TEMPO systems are particularly efficient.[14][15]
Mechanism of Action: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium species, which then oxidizes the alcohol to the aldehyde. The co-oxidant regenerates the N-oxoammonium species. In copper-catalyzed systems, a Cu(I)/Cu(II) redox couple facilitates the process with a terminal oxidant like oxygen.[13][14][15]
Workflow for Cu/TEMPO Catalyzed Aerobic Oxidation
Caption: Workflow for Copper/TEMPO Catalyzed Aerobic Oxidation.
Detailed Protocol for Copper/TEMPO-Catalyzed Aerobic Oxidation:
-
Reaction Setup: To a flask open to the air, add this compound (1.0 eq), copper(I) bromide (CuBr, 0.1 eq), 2,2'-bipyridine (bpy, 0.1 eq), and TEMPO (0.1 eq). Add acetone as the solvent.[15]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can often be monitored by a color change from red-brown to green.[16] Confirm completion by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with pentane and water.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer should be separated. The aqueous layer will typically be blue due to the copper complex.[16]
-
Washing: Wash the organic layer with water to remove any remaining catalyst components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Catalyst System | CuBr/bpy/TEMPO | Efficient and mild catalytic system for aerobic oxidation.[14][15] |
| Oxidant | Air (Oxygen) | Environmentally friendly and readily available.[12] |
| Solvent | Acetone | A suitable solvent for this catalytic system.[15] |
| Temperature | Room Temperature | Mild conditions enhance selectivity and safety. |
Purification and Characterization
Purification of the final product, 3-bromo-4-(trifluoromethoxy)benzaldehyde, is crucial to remove any unreacted starting material, reagents, and byproducts.
-
Column Chromatography: This is the most common method for purifying aldehydes on a laboratory scale. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.[7]
-
Distillation: For larger quantities, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7][17]
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[7][18] This is particularly useful for removing non-aldehyde impurities.[18]
The purified aldehyde should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Safety and Handling
Oxidation reactions can be hazardous and should be performed with appropriate safety precautions.[19]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling oxidizing agents and solvents.[20][21][22]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[21]
-
Storage: Store oxidizing agents away from flammable materials and reducing agents in a cool, dry place.[20][21][23]
-
Quenching: Be aware of the potential for exothermic reactions during the quenching step. Add quenching reagents slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional guidelines.[20]
By following these detailed protocols and safety guidelines, researchers can confidently and efficiently synthesize 3-bromo-4-(trifluoromethoxy)benzaldehyde, a key intermediate for further synthetic endeavors.
References
- 1. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 2. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. ijsart.com [ijsart.com]
- 11. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 13. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 14. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. kenexis.com [kenexis.com]
- 20. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 21. chemicals.co.uk [chemicals.co.uk]
- 22. ehs.yale.edu [ehs.yale.edu]
- 23. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for the Esterification of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Introduction: The Strategic Importance of Fluorinated Benzyl Esters
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The trifluoromethoxy group (-OCF₃), in particular, is of significant interest due to its high lipophilicity, metabolic stability, and ability to influence molecular conformation. The esterification of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a key transformation for introducing this uniquely substituted benzyl moiety into a variety of molecular scaffolds. The resulting esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where fine-tuning of properties such as bioavailability, binding affinity, and thermal stability is crucial.[1]
This comprehensive guide provides detailed protocols for the esterification of this compound, exploring three robust and widely applicable methods: Fischer-Speier Esterification, Steglich Esterification, and acylation using acyl chlorides. The causality behind experimental choices, self-validating system designs, and troubleshooting guidance are provided to empower researchers in achieving successful and reproducible outcomes.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O₂ | [2] |
| Molecular Weight | 271.03 g/mol | [2] |
| Appearance | Not specified, likely a solid or oil | |
| CAS Number | 85366-65-0 | [2] |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is a reversible reaction, and thus, strategies to drive the equilibrium towards the product are essential for achieving high yields.
Reaction Workflow: Fischer-Speier Esterification
References
Application Notes and Protocols for the Ether Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzyl Ethers
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention due to its unique electronic characteristics and high lipophilicity, which can enhance metabolic stability and membrane permeability of drug candidates.[1] The compound 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a valuable building block, combining the features of a reactive benzyl alcohol with the electronic and steric influences of both a bromine atom and a trifluoromethoxy group.
This document provides a comprehensive guide to the synthesis of ethers from this compound, a key transformation for introducing this fluorinated moiety into a wide range of molecular scaffolds. The primary method detailed is the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[2][3] We will delve into the mechanistic underpinnings, provide a field-proven, step-by-step protocol, and address critical aspects of reaction optimization, troubleshooting, and product characterization.
Mechanistic Rationale: The Williamson Ether Synthesis of an Electron-Deficient Benzyl Alcohol
The Williamson ether synthesis proceeds via a two-step mechanism:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of the alcohol, forming a nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (or other suitable electrophile with a good leaving group) in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the ether.[2]
The this compound presents specific considerations due to its electronic properties. The trifluoromethoxy group is a moderate electron-withdrawing substituent, which can increase the acidity of the benzylic proton, facilitating deprotonation. However, electron-withdrawing groups can also decrease the nucleophilicity of the resulting alkoxide. Therefore, the choice of a sufficiently strong, non-nucleophilic base and an appropriate solvent is crucial for achieving high yields.
Experimental Protocol: Synthesis of a Representative Ether from this compound
This protocol details the synthesis of a benzyl ether derivative as a representative example. The principles can be adapted for the synthesis of other ethers by selecting the appropriate alkyl halide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol of alcohol) |
| This compound | 85366-65-0 | 271.03 | 2.71 g (10 mmol, 1.0 equiv) |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 0.48 g (12 mmol, 1.2 equiv) |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 2.05 g (12 mmol, 1.2 equiv) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g |
Reaction Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (2.71 g, 10 mmol).
-
Dissolve the alcohol in 50 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 0.48 g, 12 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
-
Alkoxide Formation:
-
Stir the reaction mixture at 0°C for 30 minutes. The formation of the sodium alkoxide is typically accompanied by the cessation of hydrogen evolution.
-
-
Etherification:
-
Slowly add the alkyl halide (e.g., benzyl bromide, 2.05 g, 12 mmol) dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude ether can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Characterization of the Final Product
The structure and purity of the synthesized ether should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the characteristic benzylic protons as a singlet around 4.5-5.0 ppm. The aromatic protons will appear in the range of 7.0-7.6 ppm, with coupling patterns consistent with the substitution on the two aromatic rings.
-
¹³C NMR: The benzylic carbon signal will typically appear around 70-75 ppm. The carbon of the trifluoromethoxy group will be a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group should be observed.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or [M+Na]⁺. The isotopic pattern of the molecular ion will be characteristic of a monobrominated compound.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-O-C ether stretch (around 1100-1200 cm⁻¹) are indicative of a successful reaction.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., potassium tert-butoxide) or a different solvent system (e.g., DMF). Ensure the sodium hydride is fresh and reactive.[4] Increase the reaction time or temperature. |
| Poor quality of the alkyl halide. | Use a freshly distilled or purchased alkyl halide. | |
| Formation of Side Products | Elimination (E2) reaction of the alkyl halide. | This is more likely with secondary or tertiary alkyl halides. If possible, use a primary alkyl halide. Lowering the reaction temperature can also favor substitution over elimination. |
| C-alkylation of the aromatic ring. | While less common with benzyl alcohols compared to phenols, it can occur. Using a less polar, aprotic solvent like THF can minimize this side reaction. | |
| Difficult Purification | Close polarity of the product and starting material. | Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Recrystallization may be an alternative purification method if the product is a solid. |
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of ethers from this compound. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired products can be achieved. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this important fluorinated building block in their synthetic endeavors.
References
Application Note & Protocol: A-bromination of 4-(trifluoromethoxy)toluene followed by oxidation.
Introduction
3-Bromo-4-(trifluoromethoxy)benzaldehyde is a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct functional groups: an aldehyde, a bromine atom, and a trifluoromethoxy group. These features allow for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of novel compounds with potential biological activity. This document provides a detailed protocol for a two-step synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde from 4-(trifluoromethoxy)toluene.
Reagents and Equipment
| Reagent/Equipment | Formula/Type | CAS Number | M.W. ( g/mol ) | Notes |
| 4-(trifluoromethoxy)toluene | C8H7F3O | 706-27-4 | 176.14 | Starting material. |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 128-08-5 | 177.98 | Brominating agent. |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 78-67-1 | 164.21 | Radical initiator. |
| Carbon tetrachloride (CCl4) | CCl4 | 56-23-5 | 153.82 | Solvent (Caution: Toxic). |
| Sodium bicarbonate (NaHCO3) | NaHCO3 | 144-55-8 | 84.01 | Used for washing. |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 7487-88-9 | 120.37 | Drying agent. |
| Manganese dioxide (MnO2) | MnO2 | 1313-13-9 | 86.94 | Oxidizing agent. |
| Dichloromethane (DCM) | CH2Cl2 | 75-09-2 | 84.93 | Solvent. |
| Round-bottom flasks | - | - | - | Various sizes. |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer and stir bars | - | - | - | - |
| Heating mantle | - | - | - | - |
| Separatory funnel | - | - | - | - |
| Rotary evaporator | - | - | - | - |
| Filtration apparatus | - | - | - | Buchner funnel, filter paper. |
| Celite | - | - | - | Filter aid. |
| NMR Spectrometer | - | - | - | For product characterization. |
| Infrared Spectrometer | - | - | - | For product characterization. |
| Mass Spectrometer | - | - | - | For product characterization. |
Experimental Protocol
Part 1: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl bromide
This step involves the radical bromination of the benzylic position of 4-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.
Workflow Diagram:
Caption: Workflow for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl bromide.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)toluene (1 equivalent).
-
Add carbon tetrachloride (CCl4) as the solvent.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-4-(trifluoromethoxy)benzyl bromide. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde
This step involves the oxidation of the benzylic bromide to the corresponding aldehyde using manganese dioxide (MnO2).
Workflow Diagram:
Caption: Workflow for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
Step-by-Step Procedure:
-
Dissolve the crude 3-Bromo-4-(trifluoromethoxy)benzyl bromide from Part 1 in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add activated manganese dioxide (MnO2) (approximately 5-10 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.[1] Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its byproducts.
-
Wash the Celite pad with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 3-Bromo-4-(trifluoromethoxy)benzaldehyde.
Reaction Mechanism
Part 1: Radical Bromination
The benzylic bromination proceeds via a free radical chain mechanism. AIBN, upon heating, decomposes to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed in situ) to generate a bromine radical. The bromine radical abstracts a benzylic hydrogen from 4-(trifluoromethoxy)toluene, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of NBS to form the product, 3-Bromo-4-(trifluoromethoxy)benzyl bromide, and a succinimidyl radical, which continues the chain reaction.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of radical benzylic bromination.
Part 2: Oxidation
The oxidation of the benzyl bromide to the aldehyde with manganese dioxide is a complex heterogeneous reaction that occurs on the surface of the MnO2. The exact mechanism is not fully elucidated but is believed to involve the adsorption of the benzyl bromide onto the MnO2 surface, followed by a series of single-electron transfers and proton abstractions, ultimately leading to the formation of the aldehyde and reduced manganese species.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.[2][3][4]
-
Reagent Handling:
-
Carbon tetrachloride (CCl4): Highly toxic and a suspected carcinogen. Handle with extreme caution. Consider using a safer alternative solvent if possible.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Handle with care and avoid storing large quantities.
-
Manganese dioxide (MnO2): A strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[2]
Characterization of 3-Bromo-4-(trifluoromethoxy)benzaldehyde
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically an off-white to pale yellow solid.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aldehydic proton (around 9.9-10.1 ppm) and aromatic protons.
-
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the trifluoromethoxy carbon.
-
¹⁹F NMR: Expect a singlet for the -OCF₃ group.
-
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency characteristic of an aldehyde (around 1700 cm⁻¹).[1]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₈H₄BrF₃O (269.02 g/mol ).[5][6]
References
- 1. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 6. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of compounds derived from 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
An Application Guide to the Biological Evaluation of Compounds Derived from 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Abstract
This technical guide provides a comprehensive framework for the synthesis and biological evaluation of novel compounds derived from this compound. This scaffold is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by its trifluoromethoxy and bromine substituents.[1][2] These groups can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This document, intended for researchers, scientists, and drug development professionals, outlines rational synthetic strategies for library generation and provides detailed, field-proven protocols for assessing the biological activities of these derivatives, including cytotoxicity, enzyme inhibition, and receptor binding. The emphasis is placed on the causality behind experimental design and the implementation of self-validating assays to ensure data integrity and reproducibility.
The Core Scaffold: Rationale and Strategic Importance
The starting material, this compound, serves as a versatile platform for generating diverse chemical entities. Its potential as a precursor for bioactive molecules stems from the distinct properties of its functional groups.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O₂ | PubChem[3] |
| Molecular Weight | 271.03 g/mol | PubChem[3] |
| IUPAC Name | [3-bromo-4-(trifluoromethoxy)phenyl]methanol | PubChem[3] |
| CAS Number | 85366-65-0 | PubChem[3] |
The Strategic Role of Key Functional Groups
The rationale for using this scaffold in drug discovery is rooted in the proven impact of its substituents on molecular properties and biological activity.
-
The Trifluoromethoxy (-OCF₃) Group : Often considered a "super-halogen" or "pseudo-halogen," the -OCF₃ group is a powerful modulator of physicochemical properties.[4] It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a compound's metabolic stability, membrane permeability, and oral bioavailability.[1][2][4][5] The incorporation of -OCF₃ is a key strategy in modern medicinal chemistry to fine-tune a molecule's interaction with biological targets and improve its drug-like characteristics.[1][6][7]
-
The Bromine (-Br) Atom : Halogen atoms are frequently incorporated into bioactive molecules to exploit steric effects and occupy specific binding pockets within a biological target.[2] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity for target proteins or nucleic acids.[8] Furthermore, its position on the aromatic ring provides a reactive handle for further synthetic modifications via cross-coupling reactions.
-
The Benzyl Alcohol Moiety : The primary alcohol group is a critical anchor for synthetic diversification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, allowing for the systematic exploration of the structure-activity relationship (SAR).
Synthetic Strategies for Derivative Library Generation
A successful screening campaign begins with a chemically diverse library of compounds. The benzyl alcohol moiety of the core scaffold is the primary site for derivatization.
Caption: Synthetic pathways for derivatizing the core scaffold.
-
Etherification : Reaction of the benzyl alcohol with various alkyl or benzyl halides in the presence of a base (e.g., NaH) yields a library of ethers. This modification probes the effect of altering steric bulk and lipophilicity near the benzylic position.
-
Esterification : Acid-catalyzed reaction with a range of carboxylic acids produces diverse esters. This introduces hydrogen bond acceptors and allows for the exploration of polar interactions within a target's binding site.
-
Oxidation : Mild oxidation (e.g., with PCC) yields the corresponding benzaldehyde, a key intermediate for reductive amination or Wittig reactions. Stronger oxidation (e.g., with KMnO₄) produces the benzoic acid derivative, which can be converted to amides.
-
Cross-Coupling : The bromine atom can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, heteroaryl, or alkylamine substituents, dramatically expanding the chemical space.
Protocols for Evaluating Biological Activity
The initial assessment of newly synthesized compounds typically involves a cascade of in vitro assays to determine potency, efficacy, and mechanism of action.[9][10]
Protocol: In Vitro Cytotoxicity Screening (SRB Assay)
This protocol determines the cytotoxic effects of a compound on cultured cancer cell lines, a primary screen for anti-cancer potential.[11] The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.
Rationale: Benzyl alcohol derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[12] This assay serves as a robust initial screen to identify promising candidates for anti-cancer drug development.
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100 Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol: Enzyme Inhibition Screening
Compounds containing trifluoromethyl groups are known to act as potent inhibitors of certain enzymes, such as cysteine proteases, by forming stable covalent adducts.[13][14] This general protocol can be adapted to screen derivatives against a specific enzyme of interest.
Rationale: The electrophilic nature of the carbon atom in a trifluoromethyl ketone (a potential metabolite or derivative) can be attacked by nucleophilic residues (e.g., Cysteine) in an enzyme's active site, leading to potent, often time-dependent, inhibition.[14]
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds dissolved in DMSO
-
96- or 384-well black plates (for fluorescence) or clear plates (for absorbance)
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Compound Pre-incubation: In a multiwell plate, add 2 µL of test compound dilutions to 90 µL of assay buffer containing the purified enzyme.
-
Rationale: This pre-incubation step is critical for inhibitors that exhibit time-dependent binding. It allows the inhibitor to reach equilibrium or form a covalent bond with the enzyme before the substrate is introduced.[14]
-
Incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in fluorescence or absorbance over time (e.g., every minute for 30 minutes). The rate of reaction is determined from the linear portion of the progress curve.
-
Controls: Include wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (0% activity/background).
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Determine the percent inhibition for each compound concentration: % Inhibition = 100 - [(Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background)] * 100
-
Plot the % inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
Protocol: Competitive Radioligand Receptor Binding Assay
This assay is a cornerstone of drug discovery for quantifying the affinity of a test compound for a specific receptor.[15][16] It measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor target.[17][18]
Rationale: Many drugs exert their effects by binding to cellular receptors.[15] Identifying compounds that bind with high affinity to a receptor implicated in a disease is a primary goal. G-protein coupled receptors (GPCRs) are a major class of drug targets.[15]
Caption: High inhibitor concentration displaces the radioligand, reducing the radioactive signal.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the target
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Glass fiber filter mats (e.g., Whatman GF/C)
-
Scintillation cocktail and a liquid scintillation counter or gamma counter
Procedure:
-
Assay Setup: In tubes or a 96-well plate, combine the receptor preparation, assay buffer, and varying concentrations of the unlabeled test compound.
-
Add Radioligand: Add a fixed, low concentration (typically at or below the K_d) of the radiolabeled ligand to all tubes.
-
Define Controls:
-
Total Binding: Receptor + Radioligand (no competitor). Represents the maximum radioactive signal.
-
Non-specific Binding (NSB): Receptor + Radioligand + a saturating concentration of a known unlabeled ligand. This measures the amount of radioligand that binds to non-receptor components and is considered background.
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (time and temperature are target-dependent).
-
Separation of Bound vs. Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The receptor and any bound ligand will be retained by the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. This step is critical for reducing background noise.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate % Inhibition: For each test compound concentration, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
Determine IC₅₀/Kᵢ: Plot % inhibition vs. the log of the competitor concentration. The IC₅₀ is determined by non-linear regression. The IC₅₀ can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals [ouci.dntb.gov.ua]
- 7. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol [smolecule.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. accio.github.io [accio.github.io]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 18. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol Synthesis
Welcome to the dedicated technical support center for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your experimental outcomes, ensuring both efficiency and high purity of the final product.
Introduction to Synthetic Strategies
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several reliable pathways.[1] The most common and logical routes involve the reduction of either 3-Bromo-4-(trifluoromethoxy)benzaldehyde or 3-Bromo-4-(trifluoromethoxy)benzoic acid. An alternative, though potentially more complex, route is via a Grignard reaction. The trifluoromethoxy group is generally stable under a variety of reaction conditions, including catalytic hydrogenation and reductions with common hydrides.[2][3][4] This stability is a key advantage in the synthesis of complex molecules.
This guide will address potential issues and optimization points for each of these primary synthetic routes.
Troubleshooting Guide: A-Question-and-Answer Approach
Route 1: Reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde
This is often the most direct route to the target alcohol. The primary challenge lies in achieving complete and clean conversion without side reactions.
Question 1: My reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete reduction when using NaBH₄:
-
Solvent Choice: While methanol or ethanol are common solvents for NaBH₄ reductions, their protic nature can slowly decompose the reducing agent.[5] For a less reactive aldehyde, a switch to a co-solvent system like THF/methanol or using a less nucleophilic alcohol like isopropanol can be beneficial.
-
Temperature: NaBH₄ reductions are often performed at 0°C to control exothermicity. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (2-4 hours) can drive it to completion.
-
Reagent Quality: Ensure your NaBH₄ is fresh and has been stored in a desiccator. Over time, it can absorb moisture and lose its reactivity.
-
Activation: The addition of a catalytic amount of a Lewis acid, such as lithium chloride, can sometimes enhance the reducing power of NaBH₄.
Question 2: I am observing over-reduction or side products in my reduction reaction. How can I improve the selectivity?
Answer:
While NaBH₄ is a mild reducing agent, side reactions can occur.[1]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. Ensure your reaction conditions are not overly basic. If using a methanolic sodium methoxide solution as described in some general procedures, ensure the stoichiometry is correct.[5]
-
Impurity Profile of Starting Material: Impurities in the starting aldehyde can lead to unexpected byproducts. It is crucial to start with a high-purity aldehyde. Purification of the aldehyde by distillation or recrystallization may be necessary.
Question 3: I am considering using Lithium Aluminum Hydride (LiAlH₄) for the reduction. What are the key precautions and potential pitfalls?
Answer:
LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce the aldehyde to the primary alcohol.[6][7][8]
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be flame-dried or oven-dried, and anhydrous solvents (like diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: The quenching of a LiAlH₄ reaction must be done carefully and at low temperatures (typically 0°C). A common and safe procedure is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). This procedure generates granular aluminum salts that are easily filtered off.
-
Chemoselectivity: LiAlH₄ is less chemoselective than NaBH₄. While the trifluoromethoxy and bromo groups are generally stable, aggressive reaction conditions (e.g., high temperatures) could potentially lead to unwanted side reactions.
Route 2: Reduction of 3-Bromo-4-(trifluoromethoxy)benzoic Acid
This route is a viable alternative if the corresponding benzoic acid is more readily available or cost-effective.
Question 1: Direct reduction of the carboxylic acid with NaBH₄ is not working. Why is this and what is the solution?
Answer:
Sodium borohydride is generally not strong enough to reduce carboxylic acids directly.[8] The acidic proton of the carboxylic acid will first react with the hydride to produce hydrogen gas and the corresponding carboxylate salt, which is unreactive towards further reduction.
To overcome this, the carboxylic acid must first be activated. A common method is to convert it to a mixed anhydride in situ. A procedure analogous to the synthesis of 3-bromo-4-fluoro-benzyl alcohol can be employed: react the 3-Bromo-4-(trifluoromethoxy)benzoic acid with methyl chloroformate in the presence of a base like triethylamine, followed by the addition of NaBH₄.[9][10]
Question 2: When using LiAlH₄ to reduce the carboxylic acid, I am getting a poor yield after work-up. What could be the issue?
Answer:
Poor yields in LiAlH₄ reductions of carboxylic acids can often be traced to the work-up procedure.
-
Formation of Emulsions: The aluminum salts generated during the work-up can sometimes form persistent emulsions, making the extraction of the product difficult. The Fieser work-up mentioned previously is designed to minimize this.
-
Incomplete Extraction: The resulting benzyl alcohol may have some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to maximize recovery. Washing the combined organic extracts with brine can help to break emulsions and remove dissolved water.
Route 3: Grignard Reaction
This route would typically involve the formation of a Grignard reagent from a suitable precursor, such as 3-bromo-4-(trifluoromethoxy)bromobenzene, followed by reaction with a formaldehyde equivalent.
Question 1: I am having trouble initiating the Grignard reaction. What are the common troubleshooting steps?
Answer:
Grignard reaction initiation is a frequent challenge.[11][12]
-
Anhydrous Conditions are Critical: As with LiAlH₄ reactions, Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.[13]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.
-
Mechanical Activation: Vigorously stirring the magnesium turnings before adding the halide can help.
-
Chemical Activation: Adding a small crystal of iodine is a common technique. The iodine reacts with the magnesium surface, exposing fresh metal.[14] The disappearance of the brown iodine color is an indicator of activation. 1,2-Dibromoethane is another effective activating agent.
-
-
Concentration and Temperature: Sometimes, adding a small portion of the halide to the magnesium with minimal solvent and gentle warming with a heat gun can initiate the reaction. Once initiated, the remaining halide solution should be added dropwise to maintain a gentle reflux.
Question 2: My Grignard reaction is producing a significant amount of Wurtz coupling byproduct. How can I minimize this?
Answer:
Wurtz coupling (R-X + R-MgX → R-R) is a common side reaction, especially with reactive halides.
-
Slow Addition: Add the halide solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction.[11]
-
Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions.
Question 3: Does the trifluoromethoxy group interfere with the Grignard reaction?
Answer:
The trifluoromethoxy group is generally considered stable and non-reactive towards Grignard reagents.[3] However, the strong electron-withdrawing nature of the trifluoromethyl group can make the formation of Grignard reagents from trifluoromethyl-substituted aryl halides challenging and may lead to thermal instability of the resulting Grignard reagent, especially at higher concentrations.[15] It is advisable to use the prepared Grignard reagent immediately and to maintain a controlled temperature throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The choice of starting material often depends on commercial availability and cost. If 3-Bromo-4-(trifluoromethoxy)benzaldehyde is readily available, its direct reduction is typically the most straightforward route. If the corresponding benzoic acid is more accessible, its reduction after activation is also an excellent option.
Q2: How can I monitor the progress of the reduction reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (aldehyde or carboxylic acid) and the product (alcohol). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the common impurities I should look for in the final product?
A3: Common impurities may include:
-
Unreacted starting material (aldehyde or carboxylic acid).
-
Over-reduction products (if any are possible under the reaction conditions, though unlikely for this substrate).
-
Byproducts from side reactions (e.g., Cannizzaro products from the aldehyde reduction).
-
Residual solvents from the work-up and purification.
Q4: What is the recommended purification method for this compound?
A4: The primary purification method is typically column chromatography on silica gel.[16] A gradient elution with a mixture of hexanes and ethyl acetate is usually effective. For larger quantities, vacuum distillation can also be an option if the product is thermally stable at the required distillation temperature.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
When working with LiAlH₄, extreme caution must be exercised due to its reactivity with water.
-
Grignard reagents are also water-sensitive and can be pyrophoric.
-
The solvents used (e.g., diethyl ether, THF) are highly flammable.
-
This compound and its precursors may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[17] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde with NaBH₄
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol or a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. |
| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 1.0 |
| Sodium Borohydride (NaBH₄) | 1.1 - 1.5 |
| Solvent (Methanol or THF/Methanol) | - |
Protocol 2: Reduction of 3-Bromo-4-(trifluoromethoxy)benzoic Acid via Mixed Anhydride
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C. A precipitate of triethylamine hydrochloride will form.
-
Stir the mixture at 0°C for 30-60 minutes.
-
In a separate flask, dissolve sodium borohydride (2.0 - 3.0 eq) in a small amount of water.
-
Slowly add the aqueous NaBH₄ solution to the mixed anhydride suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0°C until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Reagent | Molar Eq. |
| 3-Bromo-4-(trifluoromethoxy)benzoic acid | 1.0 |
| Triethylamine | 1.1 |
| Methyl Chloroformate | 1.1 |
| Sodium Borohydride (NaBH₄) | 2.0 - 3.0 |
| Solvent (Anhydrous THF) | - |
Visualizing the Workflow
Caption: Synthetic routes to the target alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. wiserpub.com [wiserpub.com]
- 17. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding aldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde[1][2]. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agents are recommended for converting the aldehyde to the alcohol?
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the two most common reagents for this reduction.[3]
-
Sodium borohydride (NaBH₄) is a milder reducing agent, generally preferred for its safety, ease of handling, and compatibility with protic solvents like methanol or ethanol.[4][5]
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent, useful for more stubborn reductions or when starting from a less reactive precursor like a carboxylic acid or ester.[3][4][6] However, it reacts violently with water and requires anhydrous conditions and a more cautious workup procedure.[6][7]
Q3: Can I synthesize the target alcohol from 3-Bromo-4-(trifluoromethoxy)benzoic acid directly?
Yes, this is a viable alternative route. However, it requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[3] Therefore, lithium aluminum hydride (LiAlH₄) is the reagent of choice for this direct conversion.[3][6] An alternative two-step approach involves converting the carboxylic acid to a more reactive intermediate (like a mixed anhydride) which can then be reduced by the milder NaBH₄.[8][9]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction with Sodium Borohydride (NaBH₄)
Q: My reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde using NaBH₄ is slow and the yield is poor. What factors should I investigate?
Several factors can lead to an incomplete or low-yielding NaBH₄ reduction. Below is a systematic guide to troubleshooting this issue.
Workflow for Troubleshooting Low NaBH₄ Reduction Yield
Caption: Decision workflow for troubleshooting NaBH₄ reductions.
Detailed Explanations:
-
Reagent Quality and Stoichiometry:
-
Expertise & Experience: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent. A simple test is to add a small amount to a protic solvent; vigorous bubbling (hydrogen evolution) indicates good activity.
-
Causality: Stoichiometrically, one mole of NaBH₄ can reduce four moles of aldehyde.[5] However, in practice, a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure the reaction goes to completion, accounting for any reagent degradation or minor side reactions.
-
-
Solvent Choice:
-
Expertise & Experience: The reduction is most commonly performed in alcoholic solvents like methanol (MeOH) or ethanol (EtOH).[10] These solvents serve a dual purpose: they dissolve the aldehyde and also act as a proton source to protonate the intermediate alkoxide.[3]
-
Causality: The solvent participates in the mechanism. Using aprotic solvents like THF or diethyl ether without a separate proton source can lead to a sluggish reaction and the formation of stable borate ester intermediates, complicating the workup.
-
-
Reaction Temperature:
-
Expertise & Experience: The reaction is exothermic. It is standard practice to add the NaBH₄ portion-wise to a cooled solution (0-5 °C) of the aldehyde to control the initial rate of reaction.[11] After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion.[9][11]
-
Causality: Controlling the temperature prevents potential side reactions and ensures a smooth, controllable reduction. Running the reaction at too low a temperature for the entire duration may unnecessarily slow down the conversion.
-
Issue 2: Side Reactions and Impurity Formation
Q: I'm observing unexpected byproducts in my final product. What are the likely impurities and how can I prevent them?
The structure of 3-Bromo-4-(trifluoromethoxy)benzaldehyde contains other functional groups that could potentially react, although they are generally stable under standard reduction conditions.
Potential Side Reactions:
-
Dehalogenation (Loss of Bromine): While less common with NaBH₄, stronger reducing agents or the presence of catalytic impurities (like certain transition metals) could potentially lead to the reduction of the C-Br bond.
-
Prevention: Use high-purity reagents and solvents. If using a stronger reductant like LiAlH₄, keep the temperature low and the reaction time to the minimum required for full conversion of the aldehyde.
-
-
Reduction of the Trifluoromethoxy Group: This group is generally very stable. However, extremely harsh reducing conditions could potentially affect it. A patent for a similar compound notes that reduction of the trifluoromethyl group can be a problematic side reaction.[12]
-
Prevention: Stick to standard, mild conditions. Avoid prolonged reaction times at elevated temperatures. The use of diisobutylaluminum hydride (DIBAL-H) has been reported to suppress this side reaction in similar systems.[12]
-
Issue 3: Difficult Workup, Especially with Lithium Aluminum Hydride (LiAlH₄)
Q: The workup of my LiAlH₄ reduction is forming a persistent emulsion, leading to significant product loss. How can I achieve a clean phase separation?
This is a very common issue with LiAlH₄ reductions due to the formation of colloidal aluminum salts (Al(OH)₃).[7]
Workflow for LiAlH₄ Quenching and Workup
Caption: Recommended workup procedures for LiAlH₄ reductions.
Authoritative Protocols for LiAlH₄ Workup:
-
Fieser Workup (1:1:3 Method): This is a widely trusted method.[7]
-
Protocol: For a reaction that used 'X' g of LiAlH₄, cool the reaction mixture to 0 °C and add, sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Causality: This procedure is designed to form dense, granular salts of aluminum that are easily filtered off, leaving a clear organic solution of your product. Vigorous stirring during the additions is crucial.
-
-
Rochelle's Salt (Potassium Sodium Tartrate) Workup:
-
Protocol: After quenching the excess LiAlH₄ carefully with a minimal amount of ethyl acetate or water at 0 °C, add a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature.[7]
-
Causality: The tartrate is an excellent chelating agent for aluminum ions. It forms a soluble complex, effectively breaking down the emulsion and leading to a clean phase separation.[7] This method can be particularly effective for larger-scale reactions.
-
Summary of Recommended Protocols & Conditions
The following tables summarize the key parameters for the two primary synthetic routes.
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Starting Material | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 3-Bromo-4-(trifluoromethoxy)benzaldehyde |
| Solvent | Methanol, Ethanol | Anhydrous THF, Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature[9][11] | 0 °C to Room Temperature[11] |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.0 - 1.2 equivalents |
| Workup | Acidic or aqueous quench | Fieser or Rochelle's Salt workup[7] |
| Safety Profile | Relatively safe, stable in air | Pyrophoric, reacts violently with water[6] |
| Typical Yield | Good to Excellent (>90%) | Excellent (>95%) |
Table 2: Protocol for Reduction of Aldehyde with NaBH₄
| Step | Procedure | Rationale |
| 1. Setup | Dissolve 1.0 eq of 3-Bromo-4-(trifluoromethoxy)benzaldehyde in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask. | Methanol is an effective solvent and proton source for the reaction.[10] |
| 2. Cooling | Cool the solution to 0-5 °C using an ice bath. | Controls the initial exothermic reaction upon addition of the reducing agent. |
| 3. Addition | Add 1.2 eq of NaBH₄ in small portions over 15-20 minutes, maintaining the internal temperature below 10 °C. | Portion-wise addition prevents a dangerous temperature spike. |
| 4. Reaction | Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS. | Allows the reaction to proceed to completion. |
| 5. Quench | Cool the mixture back to 0 °C and slowly add 1 M HCl to quench excess NaBH₄ and neutralize the mixture (pH ~7). | Decomposes the unreacted hydride and the borate esters. Caution: Hydrogen gas is evolved. |
| 6. Extraction | Remove most of the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane (3x). | Isolates the organic product from the aqueous phase containing inorganic salts. |
| 7. Purification | Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude alcohol. Purify by column chromatography if necessary. | Standard procedure to obtain the pure this compound. |
References
- 1. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ambeed [ambeed.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support guide for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important fluorinated building block. We will address common challenges, provide in-depth troubleshooting strategies, and detail validated protocols to streamline your synthetic efforts.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to high-level questions frequently encountered by researchers.
Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?
The most prevalent and dependable method is the reduction of the corresponding aldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde[1]. This transformation is typically achieved with high yield and selectivity using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This approach avoids the harsher conditions required for carboxylic acid reductions and minimizes side reactions.
Q2: How stable is the trifluoromethoxy (-OCF₃) group during the synthesis?
The trifluoromethoxy group is exceptionally robust and stable under most synthetic conditions, including the mild reduction of an aldehyde or an activated carboxylic acid.[2][3] Its stability is attributed to the high bond energy of the C-F bond.[2] Unlike a methoxy group, it is highly resistant to oxidative metabolism and cleavage.[3] However, it is prudent to avoid unnecessarily harsh acidic or basic conditions and extreme temperatures, as decomposition pathways for some -OCF₃ compounds have been noted under specific circumstances.[4]
Q3: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
While LiAlH₄ is capable of reducing the precursor aldehyde or carboxylic acid, its use can be problematic. There are documented instances where powerful hydride reagents, such as LiAlH₄ and even NaH, can cause unwanted side reactions with fluorinated aromatic compounds, including potential defluorination or dehalogenation.[5] Given that milder reagents like NaBH₄ are highly effective for the aldehyde reduction, LiAlH₄ is not recommended unless necessary for reducing the corresponding carboxylic acid directly, and even then, it should be used with caution.
Q4: What are the primary challenges in purifying the final product?
The main purification challenges are the removal of unreacted starting material (aldehyde) and the potential formation of a dibenzyl ether by-product. As this compound is often an oil or low-melting solid, crystallization can be difficult.[6][7] Therefore, silica gel column chromatography is the most common purification method. The similar polarity of the starting aldehyde and the product alcohol can sometimes make separation tedious, requiring careful selection of the eluent system.
Section 2: Troubleshooting Guide: By-products and Experimental Issues
This guide addresses specific problems you may encounter during the synthesis, explaining the root causes and providing actionable solutions.
Problem 1: Low yield and significant amount of unreacted starting material (aldehyde) in the final product.
-
Root Cause Analysis: This is the most common issue and typically points to three areas: reagent quality, stoichiometry, or reaction conditions.
-
Reagent Inactivity: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture, losing its reducing power.
-
Insufficient Reductant: Using an insufficient molar excess of NaBH₄ will lead to incomplete conversion. While the stoichiometry is 2:1 (H⁻ to aldehyde), a practical excess is always required.
-
Low Temperature: While the reaction is often started at 0 °C to control the initial exotherm, running the entire reaction at this temperature may slow the rate significantly, leading to incomplete conversion within a typical timeframe.
-
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of NaBH₄ or test your current stock on a simple, reliable substrate like benzaldehyde.
-
Adjust Stoichiometry: Increase the molar equivalents of NaBH₄. A common range is 1.5 to 2.0 equivalents relative to the aldehyde.
-
Optimize Temperature Profile: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-3 hours to ensure it proceeds to completion.[7]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting aldehyde before quenching the reaction.
-
Problem 2: An unexpected peak is observed in my LC-MS/NMR with a mass corresponding to a dimer (dibenzyl ether).
-
Root Cause Analysis: Benzyl alcohols can undergo acid-catalyzed self-condensation to form a dibenzyl ether.[8] This is particularly prevalent during an acidic workup if the local concentration of acid is too high or if the product is heated under acidic conditions.
-
Troubleshooting Steps:
-
Modify Workup: Quench the reaction by slowly adding the reaction mixture to a cooled, dilute acidic solution (e.g., 1M HCl) with vigorous stirring, rather than adding concentrated acid directly to the reaction flask. This prevents localized heating and high acid concentration.
-
Avoid Heat: Do not heat the product during extraction or concentration while it is still in an acidic medium.
-
Neutralize Promptly: After the acidic wash, ensure the organic layer is washed with a saturated sodium bicarbonate solution to neutralize any residual acid before drying and solvent evaporation.
-
Problem 3: My mass spectrum indicates the presence of 4-(trifluoromethoxy)benzyl alcohol (loss of Bromine).
-
Root Cause Analysis: This by-product arises from hydrodebromination, where the C-Br bond is reductively cleaved. This is uncommon with NaBH₄ but can occur under more forcing conditions or if using catalytic hydrogenation for reduction. Certain transition metal impurities can also catalyze this side reaction.
-
Troubleshooting Steps:
-
Avoid Harsh Reagents: Stick to NaBH₄ for the reduction. Avoid catalytic hydrogenation (e.g., H₂/Pd-C) if preserving the C-Br bond is critical.
-
Use High-Purity Reagents: Ensure your solvents and reagents are free from trace transition metal contaminants.
-
Purification: This by-product can typically be separated from the desired product by silica gel chromatography, although it may require careful solvent gradient optimization.
-
Problem 4: I suspect an isomeric impurity is present that co-elutes with my product.
-
Root Cause Analysis: Isomeric impurities often originate from the starting material. The synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde may not be perfectly regioselective, potentially producing small amounts of other isomers (e.g., 2-Bromo-4-(trifluoromethoxy)benzaldehyde). These isomers will undergo reduction and be carried through the synthesis.
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the reaction, carefully analyze your 3-Bromo-4-(trifluoromethoxy)benzaldehyde by GC, HPLC, or ¹H NMR to quantify any isomeric impurities.
-
Purify Starting Material: If significant isomeric impurities are present, it is far easier to purify the starting aldehyde (via crystallization or chromatography) than the final alcohol product.
-
Advanced Chromatography: If the impurity is already in your product, you may need to resort to more advanced purification techniques, such as reverse-phase HPLC, if baseline separation is not achievable on silica gel.
-
Section 3: Protocols & Methodologies
Protocol 1: Synthesis via Reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde
This protocol is adapted from standard procedures for aldehyde reductions.[9]
-
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.
-
Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water to destroy excess NaBH₄.
-
Add 1M HCl until the pH of the solution is ~2-3.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.
-
Section 4: Data & Visualizations
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | Commercially available, high conversion efficiency.[1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and high-yielding for aldehydes. Avoids side reactions associated with stronger reductants. |
| Stoichiometry | 1.5 - 2.0 eq. NaBH₄ | Ensures complete conversion by accounting for any reagent degradation and reaction with the solvent. |
| Solvent | Methanol or Ethanol | Protic solvent required for NaBH₄ reductions; effectively dissolves reactants. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exotherm, while warming ensures the reaction goes to completion.[7] |
| Typical Yield | >90% (after purification) | The reduction is typically a very clean and efficient transformation. |
| Purification | Silica Gel Chromatography | Effective for removing non-polar impurities and residual starting aldehyde. |
Diagram 1: Synthetic Pathway for Aldehyde Reduction
Caption: Workflow for the synthesis of the target alcohol via aldehyde reduction.
Diagram 2: Common By-product Formation Pathways
Caption: Origins of the most common by-products encountered during synthesis.
Diagram 3: Troubleshooting Flowchart for Low Product Yield
Caption: A logical decision tree for troubleshooting poor reaction outcomes.
Section 5: References
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from --INVALID-LINK--
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (General reference for fluorine in chemistry, conceptual basis)
-
Gaspar, A., & Faria, J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5845. Available from: --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE synthesis. Retrieved from --INVALID-LINK--
-
EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor and processes for their preparation. (1982). Google Patents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Stability of trifluoromethoxide anion. Retrieved from --INVALID-LINK--
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Conceptual basis similar to Ref 3)
-
Drews, T. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available from: --INVALID-LINK--
-
Reddit. (2020). Base for Deprotonating Benzyl Alcohol. r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of Stage 2: 3-Bromo-4-fluorobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from --INVALID-LINK--
-
Champagne, P. A., & Paquin, J. F. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic Letters, 17(1), 130-133. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
-
Pathigoolla, A. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3(1). Available from: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (General reference for Grignard side reactions)
-
PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)benzaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol. (2011). Google Patents. Retrieved from --INVALID-LINK--
-
Allfluoro pharmaceutical co. ltd. (n.d.). 3-Bromo-4-(trifluoromethoxy)benzoic acid. Retrieved from --INVALID-LINK--
-
dCollection. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from --INVALID-LINK--
-
US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983). Google Patents. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 4-Bromo-3-(3,3,3-trifluoropropoxy)benzoic acid. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from --INVALID-LINK--
-
EP3492448B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. (2020). European Patent Office. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure for the preparation of methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. Retrieved from --INVALID-LINK--
References
- 1. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. reddit.com [reddit.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for the purification of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (CAS No. 85366-65-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which typically involves the reduction of a corresponding benzoic acid or benzaldehyde derivative.[2] Consequently, the most common impurities include:
-
Unreacted Starting Material: Residual 3-bromo-4-(trifluoromethoxy)benzoic acid or 3-bromo-4-(trifluoromethoxy)benzaldehyde.
-
Oxidation Byproducts: The benzyl alcohol itself can be sensitive to oxidation, leading to the formation of the corresponding benzaldehyde and benzoic acid, especially during workup or prolonged storage.[3]
-
Over-reduction Byproducts: In some cases, particularly with aggressive reducing agents, the trifluoromethoxy group could potentially be reduced. A similar issue has been noted in the synthesis of related compounds where a trifluoromethyl group was reduced.[2]
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, and byproducts from the reducing agents (e.g., borate esters from NaBH₄ reductions).
Q2: What is the recommended primary purification method for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: For laboratory-scale synthesis (<50 g) and for removing closely related impurities, silica gel column chromatography is the most effective and widely cited method. It offers high resolution for separating the target alcohol from both more polar (e.g., benzoic acid) and less polar (e.g., residual starting materials from other routes) impurities.[4]
-
Recrystallization: If the crude material is of relatively high purity (>90%) and solid, recrystallization can be an efficient method for removing smaller amounts of impurities, especially on a larger scale. The key is finding a suitable solvent system where the alcohol has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[5]
-
Vacuum Distillation: For related benzyl alcohols that are liquids or low-melting solids, vacuum distillation can be effective for purification, particularly if the impurities are non-volatile.[6] However, given the potential for thermal degradation, this should be approached with caution.
Q3: How should I store purified this compound to prevent degradation?
A3: Benzyl alcohols can be susceptible to air oxidation over time.[3] To ensure long-term stability, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For optimal preservation, store at a low temperature (e.g., in a refrigerator at 2-8°C) and protected from light.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification process.
Column Chromatography Issues
Q4: My compound is streaking or tailing on the TLC plate and column. What is causing this and how can I fix it?
A4: Tailing is a common issue with compounds that can interact strongly with the stationary phase. The free hydroxyl group of the benzyl alcohol and the lone pairs on the oxygen of the trifluoromethoxy group can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This can also lead to irreversible adsorption or even decomposition.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (NEt₃) to your eluent system (typically 0.5-1% by volume).[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly and result in sharper bands.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[7]
Q5: I am struggling to separate the product from an impurity with a very similar Rf value. How can I improve the resolution?
A5: Separating compounds with similar polarities is a classic chromatographic challenge.[7]
Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity. Systematically test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) using TLC. Aim for an Rf value of 0.25-0.35 for your target compound to ensure it spends sufficient time on the column to achieve separation.[7]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[8] This technique often provides superior separation compared to isocratic (constant solvent ratio) elution.
-
Avoid Column Overloading: Do not load too much crude material onto the column. A good rule of thumb is a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[7] Overloading leads to broad bands that overlap, nullifying any potential separation.
Recrystallization Issues
Q6: I dissolved my crude product in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with low melting points or when the solution is cooled too rapidly.[9]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the oiling-out temperature.[9]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. This encourages the formation of ordered crystal lattices rather than an amorphous oil. Once at room temperature, proceed with cooling in an ice bath.[9]
-
Modify the Solvent System: If the issue persists, consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly turbid. Reheat slightly to clarify and then cool slowly.[9]
Q7: No crystals have formed even after the solution has cooled completely in an ice bath. How can I induce crystallization?
A7: Crystal formation requires nucleation, which can sometimes be slow to initiate, especially if the solution is too dilute or very pure.[9]
Solutions:
-
Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for crystal growth.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Reduce Solvent Volume: You may have used too much solvent. Carefully evaporate some of the solvent using a rotary evaporator or a stream of inert gas and then attempt to cool the more concentrated solution again.[9]
Experimental Protocols & Data
Decision-Making Workflow for Purification
The following diagram outlines a logical approach to selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying this compound on silica gel.[8]
Workflow Diagram
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test mixtures of hexanes (or heptane) and ethyl acetate. A system that gives the product an Rf of ~0.3 is a good starting point. Common systems for similar compounds range from 5% to 25% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into a column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.[8]
-
Elution: Begin eluting with the mobile phase. If impurities are close to your product, a slow gradient increase in polarity (e.g., from 5% to 20% ethyl acetate in hexanes) is recommended.[8] Maintain a steady flow rate.
-
Fraction Collection & Analysis: Collect fractions and monitor the elution process using TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value/Suggestion | Source |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | [8] |
| Alternative Phase | Neutral Alumina (for acid-sensitive cases) | [7] |
| Typical Eluent | Ethyl Acetate / Hexanes | |
| Eluent Modifier | 0.5-1% Triethylamine (if tailing occurs) | [7] |
| Silica:Crude Ratio | 30:1 to 50:1 (by weight) | [7] |
| Expected Purity | ≥98% (by NMR) |[8] |
Protocol 2: Recrystallization
This protocol provides a general procedure for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of the crude product in various solvents (see Table 2). A mixed-solvent system (e.g., ethanol/water, toluene/hexanes) can also be effective.[5][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Potential Recrystallization Solvents (Based on Polarity)
| Solvent Class | Examples | Suitability |
|---|---|---|
| Non-Polar | Hexanes, Heptane | Good as an "anti-solvent" in mixed systems.[5] |
| Moderately Polar | Toluene, Dichloromethane | May be suitable; test for solubility. |
| Polar Aprotic | Ethyl Acetate | Often a good choice for moderately polar compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Likely to be a "good" solvent; often used with water.[5] |
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting solutions to ensure the successful and efficient synthesis of your target molecule.
I. Overview of Synthesis
The synthesis of this compound typically involves the reduction of a corresponding benzoic acid or benzaldehyde derivative. The choice of starting material and reducing agent can significantly impact the reaction's success, particularly during scale-up. Common synthetic pathways include the reduction of 3-bromo-4-(trifluoromethoxy)benzoic acid or 3-bromo-4-(trifluoromethoxy)benzaldehyde.[1][2][3][4]
The trifluoromethoxy group is a crucial substituent in many pharmaceutical and agrochemical compounds, valued for its ability to enhance metabolic stability and lipophilicity.[5] However, its electronic properties can also introduce challenges in synthetic transformations.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.
A. Challenges Related to the Starting Material
Question 1: I am having trouble sourcing high-purity 3-Bromo-4-(trifluoromethoxy)benzoic acid. What are the potential consequences of using a lower-purity starting material?
Answer: Using a lower-purity starting material can lead to several downstream issues. Impurities in the benzoic acid may compete in the reduction reaction, leading to a lower yield of the desired benzyl alcohol and the formation of difficult-to-remove byproducts. This not only complicates the purification process but can also impact the final product's quality and suitability for further synthetic steps. It is crucial to either source high-purity starting material or purify the available material before proceeding with the reduction.
Question 2: Are there alternative starting materials to 3-Bromo-4-(trifluoromethoxy)benzoic acid?
Answer: Yes, an alternative and commonly used starting material is 3-Bromo-4-(trifluoromethoxy)benzaldehyde.[1][2][6][7] The aldehyde can be reduced to the corresponding alcohol under milder conditions than the carboxylic acid, which can be advantageous. The choice between the benzoic acid and the benzaldehyde will depend on factors such as commercial availability, cost, and the specific reduction methodology you plan to employ.
B. Reduction-Related Issues
Question 3: My reduction of 3-Bromo-4-(trifluoromethoxy)benzoic acid is sluggish and gives low yields. What are the possible causes and how can I optimize the reaction?
Answer: Sluggish reactions and low yields in the reduction of benzoic acids are common challenges, especially on a larger scale. Several factors could be at play:
-
Choice of Reducing Agent: The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent. While sodium borohydride (NaBH₄) is a common and relatively safe choice, it is often not potent enough for this transformation on its own. More powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but require stringent anhydrous conditions and careful handling due to their high reactivity. A common strategy to enhance the reactivity of NaBH₄ is to use it in combination with an activating agent. For instance, the formation of a mixed anhydride in situ by reacting the benzoic acid with a chloroformate, followed by reduction with NaBH₄, can significantly improve the reaction efficiency.[8][9]
-
Reaction Temperature: The reaction temperature is a critical parameter. While some reductions can be performed at room temperature, others may require elevated temperatures to proceed at a reasonable rate. It's essential to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.
-
Solvent Selection: The choice of solvent is crucial for ensuring the solubility of both the substrate and the reducing agent. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used for hydride reductions. For NaBH₄ reductions, protic solvents like ethanol or methanol can be used, but care must be taken to control the reaction as the solvent can also react with the reducing agent.
Question 4: I am observing the formation of byproducts during the reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde. What are these byproducts and how can I minimize their formation?
Answer: The reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde to the corresponding alcohol is generally a clean reaction. However, side reactions can occur, leading to the formation of impurities. Potential byproducts and their mitigation strategies are outlined below:
-
Over-reduction: While less common for the reduction of an aldehyde to an alcohol, over-reduction to the corresponding toluene derivative can occur under harsh conditions or with highly reactive reducing agents. Using a milder reducing agent like sodium borohydride and carefully controlling the reaction temperature can prevent this.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid. Ensure that the reaction conditions are not strongly basic to avoid this side reaction.
-
Impurity-Related Byproducts: Impurities in the starting aldehyde can also lead to the formation of byproducts. It is always recommended to use a high-purity starting material.
C. Work-up and Purification Challenges
Question 5: The work-up procedure for my reduction reaction is problematic, leading to product loss. What are the best practices for quenching the reaction and isolating the product?
Answer: A proper work-up procedure is critical for maximizing the yield and purity of the final product. Here are some best practices:
-
Quenching: For reactions involving powerful hydride reagents like LiAlH₄, the quenching process must be performed with extreme caution. A common and safe method is the Fieser work-up, which involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water. This procedure helps to form a granular precipitate of aluminum salts that can be easily filtered off. For NaBH₄ reductions, quenching is typically done by the addition of an acid, such as dilute hydrochloric acid, to neutralize the excess reagent and the borate esters formed.
-
Extraction: After quenching, the product is typically extracted into an organic solvent. The choice of solvent will depend on the solubility of the product. Dichloromethane and ethyl acetate are common choices. It is important to perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Washing and Drying: The combined organic extracts should be washed with brine to remove any remaining water and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Question 6: I am struggling to purify this compound. What are the recommended purification methods?
Answer: The purification of this compound can be achieved through several methods:
-
Crystallization: If the product is a solid at room temperature, crystallization is often the most effective method for achieving high purity on a large scale. The choice of solvent for crystallization is critical and may require some experimentation. A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below.
-
Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel column chromatography is a common purification technique. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, needs to be determined by TLC analysis.
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.[10] However, care must be taken as benzyl alcohols can be prone to decomposition at high temperatures.
III. Experimental Protocols
Protocol 1: Reduction of 3-Bromo-4-(trifluoromethoxy)benzoic acid via a Mixed Anhydride
This protocol is adapted from a similar procedure for a related compound.[8][9]
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzoic acid
-
Triethylamine
-
Ethyl chloroformate
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Hydrochloric acid, dilute
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-4-(trifluoromethoxy)benzoic acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution.
-
Slowly add ethyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve sodium borohydride in water.
-
Slowly add the sodium borohydride solution to the reaction mixture, keeping the temperature below 20 °C.
-
Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde with Sodium Borohydride
Materials:
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid, dilute
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve 3-Bromo-4-(trifluoromethoxy)benzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
IV. Data Presentation
| Parameter | Reduction of Benzoic Acid (Mixed Anhydride) | Reduction of Benzaldehyde (NaBH₄) |
| Starting Material | 3-Bromo-4-(trifluoromethoxy)benzoic acid | 3-Bromo-4-(trifluoromethoxy)benzaldehyde |
| Reducing Agent | Sodium borohydride (activated) | Sodium borohydride |
| Reaction Conditions | 0 °C to room temperature | 0 °C to room temperature |
| Typical Yield | 85-95% | 90-98% |
| Key Considerations | Requires in situ activation of the carboxylic acid | Milder conditions, generally higher yielding |
V. Visualization
Troubleshooting Workflow for Low Yield in Benzoic Acid Reduction
Caption: A decision tree for troubleshooting low yields in the reduction of 3-Bromo-4-(trifluoromethoxy)benzoic acid.
VI. Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
VII. References
-
This compound Safety Data Sheets - Echemi. Available from: --INVALID-LINK--
-
This compound | C8H6BrF3O2 | CID 26597851 - PubChem. Available from: --INVALID-LINK--
-
Synthesis of 3-bromo-4-fluoro-benzyl alcohol - PrepChem.com. Available from: --INVALID-LINK--
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem. Available from: --INVALID-LINK--
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde - MySkinRecipes. Available from: --INVALID-LINK--
-
3-bromo-4-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2) - PubChemLite. Available from: --INVALID-LINK--
-
3-Bromo-4-(trifluoromethoxy)benzaldehyde | 85366-66-1 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... - Google Patents. Available from: --INVALID-LINK--
-
3-Bromo-4-(trifluoromethoxy)benzoic acid | 85373-96-2 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
85373-96-2|3-Bromo-4-(trifluoromethoxy)benzoic acid|BLD Pharm. Available from: --INVALID-LINK--
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Process for the purification of benzyl alcohol - Google Patents. Available from: --INVALID-LINK--
References
- 1. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 3. 3-Bromo-4-(trifluoromethoxy)benzoic acid | 85373-96-2 [sigmaaldrich.com]
- 4. 85373-96-2|3-Bromo-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. PubChemLite - 3-bromo-4-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]
- 7. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 85366-66-1 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
- 10. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for the derivatization of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its derivatization, ensuring the integrity and success of your synthetic routes.
The unique electronic properties imparted by the bromine and trifluoromethoxy substituents on the benzyl alcohol scaffold make it a valuable intermediate in medicinal chemistry and materials science.[1][2] However, these same properties can influence its reactivity, sometimes leading to unexpected side reactions. This guide provides expert insights into the causality behind experimental choices to help you anticipate and mitigate these challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the derivatization of this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: I am attempting to synthesize a benzyl ether from this compound via a Williamson ether synthesis using sodium hydride and an alkyl halide, but I am observing low yields and recovery of my starting material. What could be the cause?
Answer:
Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to incomplete deprotonation of the alcohol or side reactions involving the base or solvent.[3] The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[4][5] For this to proceed efficiently, the alcohol must first be converted to its corresponding alkoxide.
Potential Causes and Solutions:
-
Incomplete Deprotonation: Sodium hydride (NaH) is a strong base, but its effectiveness can be hampered by impurities or improper handling. Ensure your NaH is fresh and has been handled under anhydrous conditions to prevent quenching by atmospheric moisture. The choice of solvent is also critical; polar aprotic solvents like DMF or THF are generally preferred as they effectively solvate the cation of the alkoxide without protonating the alkoxide itself.[6]
-
Steric Hindrance: While this compound is a primary alcohol, the alkyl halide you are using may be sterically hindered (secondary or tertiary).[4][7] Alkoxides are strong bases, and with sterically hindered alkyl halides, the E2 elimination pathway can compete with or even dominate the desired SN2 substitution, leading to the formation of an alkene from your alkyl halide.[4][6][7]
-
Reaction Temperature: While heating can increase the rate of the SN2 reaction, excessive temperatures can favor the elimination side reaction, especially with secondary alkyl halides.[8]
-
Solution: Optimize the reaction temperature. Start at room temperature and gently heat if the reaction is sluggish.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Benzaldehyde and Benzoic Acid Derivatives during Derivatization
Question: During my derivatization reaction, I am observing the formation of 3-Bromo-4-(trifluoromethoxy)benzaldehyde and, in some cases, the corresponding benzoic acid. Why is this happening and how can I prevent it?
Answer:
The oxidation of benzyl alcohols to their corresponding aldehydes and carboxylic acids is a common side reaction.[9][10] This can occur under various conditions, especially in the presence of certain reagents or atmospheric oxygen at elevated temperatures.[11][12]
Potential Causes and Solutions:
-
Air Oxidation: At elevated temperatures, particularly in the presence of a base, benzyl alcohols can be susceptible to air oxidation.
-
Solution: Conduct your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
-
Oxidizing Reagents: Some reagents, even if not intended as oxidants, can facilitate the oxidation of the benzyl alcohol. For instance, certain metal catalysts used for other transformations can also catalyze oxidation.[13][14]
-
Solution: Carefully scrutinize all reagents for potential oxidizing capabilities. If a metal catalyst is necessary, consider using one known for its low oxidizing potential or adding an antioxidant if compatible with your reaction. There are also mild and selective methods for benzyl alcohol oxidation if that is the desired product.[15]
-
-
Over-oxidation: If the desired product is the aldehyde, over-oxidation to the carboxylic acid can be a problem.[9]
-
Solution: Use a mild and selective oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, which are known to stop at the aldehyde stage for primary alcohols. Photochemical methods using a photocatalyst like Eosin Y and molecular oxygen can also provide a green and efficient alternative for selective oxidation to the aldehyde.[11]
-
Issue 3: Polymerization and Discoloration in Acid-Catalyzed Reactions
Question: I am attempting an acid-catalyzed esterification (Fischer esterification) of this compound with a carboxylic acid, but the reaction mixture is turning dark and I am getting a significant amount of an insoluble polymeric material. What is causing this?
Answer:
Benzyl alcohols can be sensitive to strong acids and high temperatures, leading to side reactions such as polymerization and sulfonation if sulfuric acid is used as the catalyst.[16] The benzylic carbocation that can form under acidic conditions is relatively stable and can be attacked by another molecule of the benzyl alcohol, initiating polymerization.
Potential Causes and Solutions:
-
Strong Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can promote the formation of a benzylic carbocation, which can then lead to polymerization.[16]
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15.[17] These catalysts are less prone to causing dehydration and polymerization. Alternatively, avoid acidic conditions altogether by using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) for the esterification.
-
-
High Reaction Temperature: Elevated temperatures in the presence of an acid catalyst will accelerate the rate of polymerization.
-
Solution: Perform the reaction at the lowest temperature necessary for esterification to occur at a reasonable rate. For Fischer esterification, using a Dean-Stark apparatus to remove water can help drive the equilibrium towards the product without requiring excessively high temperatures.[16]
-
Experimental Protocol: Mild Fischer Esterification
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent like toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with the toluene in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound as a protecting group for carboxylic acids?
A1: Yes, benzyl esters are commonly used as protecting groups for carboxylic acids.[18] The resulting 3-bromo-4-(trifluoromethoxy)benzyl ester would offer good stability under many reaction conditions. These esters are typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), which is a mild method that often does not affect other functional groups.[19][20]
Q2: What are the key safety precautions when working with this compound?
A2: According to its safety data sheet, this compound is harmful if swallowed, in contact with skin, or inhaled.[21] It also causes skin and serious eye irritation and may cause respiratory irritation.[21][22] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
Q3: Are there alternative methods to the Williamson ether synthesis for preparing ethers from this alcohol?
A3: Yes, several other methods exist. For instance, under acidic conditions, two molecules of an alcohol can dehydrate to form a symmetrical ether, although this is generally not suitable for unsymmetrical ethers due to the formation of product mixtures.[8] Another approach is the reductive etherification of an aldehyde with the alcohol.[23] Additionally, methods that avoid strong bases, such as using benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, can be advantageous for sensitive substrates.[24]
Q4: How does the trifluoromethoxy group influence the reactivity of the benzyl alcohol?
A4: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the benzylic position. This electronic effect can make the hydroxyl group more acidic compared to an unsubstituted benzyl alcohol, potentially facilitating its deprotonation. The electron-withdrawing nature also deactivates the aromatic ring towards electrophilic substitution.
Q5: What analytical techniques are best for monitoring the progress of derivatization reactions with this compound?
A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and detailed analysis, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly recommended. For GC analysis, derivatization of the alcohol may be necessary to increase its volatility.[25][26] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.
Visualizing Reaction Pathways
References
- 1. Buy 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lakeland.edu [lakeland.edu]
- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 11. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 12. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. Benzyl Esters [organic-chemistry.org]
- 19. Benzyl protecting group - Georganics [georganics.sk]
- 20. jk-sci.com [jk-sci.com]
- 21. echemi.com [echemi.com]
- 22. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzyl Ethers [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Welcome to the technical support guide for the purification of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice to overcome common challenges encountered during the purification of this specific molecule. Our approach is grounded in fundamental chemical principles to ensure you can adapt and solve problems effectively in your own laboratory setting.
Principle of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2][3] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either highly soluble at all temperatures or insoluble even when hot.[1][3] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[1][4] This results in a significant increase in the purity of the isolated solid.
Understanding this compound
Before initiating a recrystallization, it is crucial to understand the physicochemical properties of the target molecule.
-
Structure: The molecule possesses a polar benzyl alcohol group (-CH₂OH), which can participate in hydrogen bonding. It also has a nonpolar aromatic ring substituted with a bromine atom and a trifluoromethoxy group (-OCF₃). This combination gives the molecule a moderate overall polarity.
-
Physical State: While some sources describe related compounds as powders or liquids, this compound is typically a solid at room temperature.[5][6] Its melting point is a critical parameter, as a low-melting solid can be prone to "oiling out" during recrystallization.[7][8]
-
Solubility Profile: Based on the "like dissolves like" principle, solvents of intermediate polarity are likely candidates.[3] Highly polar solvents like water may have poor solubility, while very nonpolar solvents like hexane might dissolve it too readily or not at all, depending on the temperature. A solvent system that balances these characteristics is ideal.
Recommended Solvent Selection
Selecting the right solvent is the most critical step for successful recrystallization.[2] The ideal solvent will exhibit poor solubility for the compound at room temperature but high solubility at its boiling point.[1][2] For this compound, a mixed-solvent system often provides the best results. A common and effective approach is using a hexane/ethyl acetate or a toluene/hexane mixture.
| Solvent System | "Good" Solvent (Solubilizing) | "Poor" Solvent (Anti-solvent) | Rationale for Use |
| Hexane / Ethyl Acetate | Ethyl Acetate | Hexane | Ethyl acetate effectively dissolves the polar alcohol, while the addition of nonpolar hexane reduces the overall solubility, inducing crystallization upon cooling. |
| Toluene / Hexane | Toluene | Hexane | Toluene is an excellent solvent for aromatic compounds. Hexane acts as the anti-solvent. This system is particularly useful if the compound tends to oil out in more polar systems.[9] |
| Ethanol / Water | Ethanol | Water | Ethanol dissolves the compound well, and the controlled addition of water as the anti-solvent can effectively induce precipitation. Caution is advised as alcohol/water mixtures can sometimes promote oiling out.[9] |
Detailed Recrystallization Protocol (Two-Solvent Method)
This protocol details the use of a Hexane/Ethyl Acetate system. The same principles apply to other solvent pairs.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.
-
Add "Good" Solvent: Add the minimum volume of the "good" solvent (ethyl acetate) dropwise at room temperature, with stirring, until the solid just dissolves.
-
Heat the Solution: Gently heat the solution on a hotplate stirrer to a temperature just below the boiling point of the solvent mixture. This ensures complete dissolution and creates a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9] This step must be done rapidly to prevent premature crystallization in the funnel.[4][9]
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (hexane) dropwise to the hot, clear solution with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.[10]
-
Clarify the Solution: Add a few more drops of the "good" solvent (ethyl acetate) until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2][11] Rushing this step can trap impurities.[12]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[4][12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3][13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (use the same ratio as your final solution, leaning towards a higher proportion of the "poor" solvent) to remove any residual soluble impurities.[14]
-
Drying: Allow the crystals to dry completely under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.[14]
-
Purity Assessment: Check the purity of the recrystallized product by measuring its melting point. A pure compound will exhibit a sharp melting point range (typically < 2°C), which should be higher than that of the crude material.[4]
Workflow Visualization
Caption: Recrystallization workflow using a two-solvent system.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than a solid crystalline lattice.[7][15] This is a common problem, especially with low-melting point solids or when the solution is cooled too quickly.[7][8] The oil is essentially a molten, impure form of your compound that can trap impurities, defeating the purpose of recrystallization.[15][16]
-
Cause 1: Melting Point Depression. Significant impurities can lower the melting point of your compound to below the temperature at which it separates from the solution.
-
Cause 2: High Solute Concentration. The solution is too supersaturated, causing the compound to crash out as a liquid before it has time to organize into a crystal lattice.[15]
-
Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent might be higher than the melting point of the solute.[8]
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent (e.g., 5-10% more ethyl acetate) to slightly decrease the saturation.[17]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it, letting it cool to room temperature over several hours before moving to an ice bath.[17]
-
Change Solvent System: If the problem persists, switch to a solvent system with a lower boiling point or different polarity. A toluene/hexane system might be less prone to this issue.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A2: This is a very common issue, typically caused by one of two things: using too much solvent or the solution being supersaturated without a nucleation point.[14][17]
Solutions:
-
Too Much Solvent: This is the most frequent cause.[17][18] If the solution is clear and no crystals have formed, you likely added too much of the "good" solvent. Gently heat the solution to boil off some of the solvent (do this in a fume hood) to re-concentrate it.[17][18] Let it cool again.
-
Induce Crystallization (Seeding): The solution may be supersaturated and requires a nucleation site to begin crystallization.[14]
-
Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[17][18]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" will act as a template for further crystal growth.[9][18]
-
Q3: My final yield is very low. How can I improve it?
A3: A low yield can result from several procedural errors.
-
Cause 1: Using Excessive Solvent. As mentioned above, too much solvent will keep a significant portion of your product dissolved even when cold.[14][17][18] Always use the minimum amount of hot solvent required for dissolution.
-
Cause 2: Premature Crystallization. If the product crystallizes during a hot filtration step, you will lose a substantial amount of material on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Cause 3: Incomplete Cooling. Ensure you have allowed sufficient time in the ice bath for crystallization to complete.
-
Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[14]
Solution: To check if a significant amount of product remains in the filtrate (the "mother liquor"), you can try to concentrate it by boiling off some solvent and cooling it again to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | CymitQuimica [cymitquimica.com]
- 7. Oiled out [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Navigating the Stability Challenges of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol: A Technical Support Guide
Welcome to the comprehensive technical support center for 3-Bromo-4-(trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address the nuanced stability issues you may encounter, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments. Our approach is rooted in explaining the chemical principles behind the observed phenomena, empowering you to make informed decisions in the laboratory.
Understanding the Molecule: A Balancing Act of Reactivity
This compound is a valuable reagent due to its unique electronic properties conferred by the electron-withdrawing bromo and trifluoromethoxy substituents. However, the benzylic alcohol functional group introduces inherent reactivity that can lead to stability challenges if not handled and stored correctly. The primary stability concerns revolve around oxidation, susceptibility to acidic and basic conditions, and potential for dehalogenation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a yellowish tint in my old bottle of this compound. What could be the cause?
A yellowish discoloration is often an indicator of oxidation. The benzylic alcohol is susceptible to slow oxidation in the presence of air (oxygen), which can lead to the formation of the corresponding aldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, and subsequently the carboxylic acid, 3-Bromo-4-(trifluoromethoxy)benzoic acid.[1] These conjugated impurities are often colored and can impact the efficacy of your downstream reactions.
Q2: How should I properly store this reagent to ensure its long-term stability?
To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Refrigeration is recommended for long-term storage. Avoid exposure to light and air.
Q3: Can I use strong acids or bases in reactions with this alcohol?
Caution is advised. While the trifluoromethoxy group itself is generally stable to a range of acidic and basic conditions, the benzylic alcohol can undergo acid-catalyzed dehydration or rearrangement. Strong bases can deprotonate the hydroxyl group, forming an alkoxide that may be more susceptible to oxidation or other side reactions.
Q4: Are there any known incompatibilities with other common lab reagents?
Avoid strong oxidizing agents (e.g., permanganates, chromates) unless the intention is to oxidize the alcohol. Be cautious with strong Lewis acids, which can promote side reactions at the benzylic position.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.
Issue 1: Low Yield or Incomplete Reaction in a Nucleophilic Substitution
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degraded Starting Material | The presence of the aldehyde or carboxylic acid impurity from oxidation reduces the molar equivalent of the active alcohol, leading to incomplete conversion. | Verify the purity of the alcohol by TLC, GC-MS, or NMR before use. If impurities are detected, consider purification by column chromatography or vacuum distillation.[2] |
| Side Reactions | Acidic or basic conditions in the reaction mixture may be causing dehydration to form a styrenic intermediate or etherification with another alcohol molecule. | Carefully control the pH of your reaction. If acidic or basic conditions are necessary, consider using milder reagents or a protecting group strategy for the alcohol. |
| Steric Hindrance | The bromine atom ortho to the benzylic alcohol can sterically hinder the approach of bulky nucleophiles. | Consider using a less sterically demanding nucleophile or a catalyst that can facilitate the reaction under milder conditions. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation to Aldehyde/Carboxylic Acid | Trace oxygen in the reaction setup or the use of certain reagents can lead to the oxidation of the benzylic alcohol. | Ensure your reaction is performed under a strictly inert atmosphere. Degas your solvents prior to use. |
| Dehalogenation | Under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts, or with strong reducing agents), the carbon-bromine bond can be cleaved. | Choose your reducing agents and reaction conditions carefully. If dehalogenation is a persistent issue, consider alternative synthetic routes that introduce the bromine at a later stage. |
| Formation of Dibenzyl Ether | Acid-catalyzed condensation of two molecules of the benzyl alcohol can lead to the formation of a dibenzyl ether. | Avoid strong acidic conditions. If an acid catalyst is required, use a minimal amount and consider running the reaction at a lower temperature. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of its functional groups.
References
Validation & Comparative
A Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol: A Comparative Analysis for the Modern Researcher
In the landscape of modern drug discovery and fine chemical synthesis, the judicious selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. Among the vast array of functionalized aromatic compounds, substituted benzyl alcohols serve as critical intermediates. This guide provides an in-depth comparative analysis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a uniquely functionalized reagent, against other commonly employed benzyl alcohols. We will delve into its intrinsic electronic and steric properties, supported by a synthesis of available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its reactivity and potential applications.
The Unique Profile of this compound
This compound, with a molecular formula of C₈H₆BrF₃O₂, presents a compelling combination of substituents on the phenyl ring.[1] The bromine atom at the meta-position and the trifluoromethoxy group at the para-position to the hydroxymethyl function create a distinct electronic and steric environment that sets it apart from simpler benzyl alcohols.
The trifluoromethoxy (-OCF₃) group is a fascinating substituent that is more than just a fluorinated analog of the methoxy group. While the oxygen atom can participate in resonance, the strong inductive effect of the three fluorine atoms makes the -OCF₃ group a potent electron-withdrawing group.[2] This is in contrast to the methoxy group, which is a strong electron-donating group through resonance. The trifluoromethyl (-CF₃) group is also strongly electron-withdrawing, but the -OCF₃ group offers different steric and lipophilic properties.[2]
The bromine atom, a halogen, is also an electron-withdrawing group through induction, further deactivating the aromatic ring. Its position at the 3-carbon provides a strategic handle for further functionalization through various cross-coupling reactions.
This unique combination of a strong electron-withdrawing group at the para position and another at the meta position significantly influences the reactivity of the benzylic alcohol, a topic we will explore in detail.
Comparative Reactivity Analysis: A Tale of Substituent Effects
The reactivity of the hydroxymethyl group in benzyl alcohols is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Reactions at the benzylic position often involve the formation of a carbocationic intermediate or a transition state with developing positive charge. Therefore, electron-donating groups (EDGs) that stabilize this positive charge accelerate such reactions, while electron-withdrawing groups (EWGs) have a decelerating effect.[3][4]
This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A negative rho (ρ) value for a reaction indicates that it is favored by electron-donating groups.
Let's consider a typical nucleophilic substitution reaction at the benzylic carbon, such as the reaction with HBr. The rate-determining step involves the protonation of the hydroxyl group followed by the departure of water to form a benzyl carbocation. The stability of this carbocation is key to the reaction rate.
Based on these principles, we can predict the relative reactivity of this compound compared to other benzyl alcohols:
-
p-Methoxybenzyl alcohol: The methoxy group is a strong electron-donating group, which will significantly stabilize the benzyl carbocation, leading to a much faster reaction rate.[4]
-
Benzyl alcohol: This serves as our baseline for comparison.
-
p-Chlorobenzyl alcohol: The chloro group is an electron-withdrawing group, which will destabilize the carbocation and slow down the reaction compared to benzyl alcohol.
-
p-Nitrobenzyl alcohol: The nitro group is a very strong electron-withdrawing group, leading to a significantly slower reaction rate.[3]
-
This compound: With two electron-withdrawing groups, this compound is expected to be the least reactive among this series in reactions proceeding through a carbocationic intermediate.
The following diagram illustrates the logical flow of how substituent electronic effects influence the reactivity of benzyl alcohols in SN1-type reactions.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Give the decreasing order of the reaction rates of class 12 chemistry CBSE [vedantu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of Benzyl Alcohol: The Influence of the Trifluoromethoxy Group
For researchers, scientists, and professionals in drug development, a nuanced understanding of how functional groups modulate the reactivity of a molecular scaffold is fundamental to rational design. The trifluoromethoxy (-OCF₃) group, a unique and increasingly popular substituent in medicinal chemistry, serves as an excellent case study. Its electronic properties are distinct from those of more common groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃), offering a powerful tool for fine-tuning a molecule's characteristics.[1][2] This guide provides an in-depth, data-supported comparison of the reactivity of benzyl alcohol versus its trifluoromethoxy-substituted analogues.
The Trifluoromethoxy Group: A Duality of Electronic Effects
The trifluoromethoxy group's influence on an aromatic ring is a classic example of the interplay between inductive and resonance effects.
-
Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group exerts a powerful electron-withdrawing effect through the sigma bond framework. This is the dominant characteristic of the group.[2]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic pi-system. However, this resonance donation is significantly attenuated by the strong inductive pull of the fluorine atoms, making it much weaker than that of a methoxy group.[1][3]
The net result is that the trifluoromethoxy group acts as a potent, long-range electron-withdrawing substituent, deactivating the benzene ring.[4] This electronic signature has profound consequences for the reactivity of the attached benzylic alcohol moiety.
Caption: Dominant electronic effects of the trifluoromethoxy group.
Comparative Reactivity in Oxidation Reactions
The oxidation of a benzyl alcohol to its corresponding aldehyde is a fundamental transformation. The reaction rate is highly sensitive to the electronic environment of the benzylic carbon. Electron-donating groups accelerate this process, while electron-withdrawing groups retard it.[5]
Experimental Data Summary:
Consider the oxidation of benzyl alcohol versus 4-(trifluoromethoxy)benzyl alcohol. The electron-withdrawing -OCF₃ group deactivates the benzylic position, making it less susceptible to oxidation. This results in a significantly slower reaction rate.
| Substrate | Substituent Effect | Expected Relative Reaction Rate (k_rel) |
| Benzyl Alcohol | (None - Reference) | 1.00 |
| 4-(Trifluoromethoxy)benzyl Alcohol | Electron-Withdrawing | < 1.00 (Significantly Slower) |
Experimental Protocol: TEMPO-Mediated Oxidation
This protocol provides a selective and mild method for oxidizing benzyl alcohols to aldehydes.[6][7]
-
Setup: In a round-bottom flask, dissolve the benzyl alcohol derivative (1.0 mmol) and TEMPO (0.03 mmol) in dichloromethane (10 mL).
-
Reagent Addition: In a separate flask, prepare a solution of sodium hypochlorite (1.2 mmol) and potassium carbonate (2.0 mmol) in water (5 mL). Add this aqueous solution to the organic solution at 0-10 °C.
-
Reaction: Stir the biphasic mixture vigorously at 0-10 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-5 hours).
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde via silica gel column chromatography.
Influence on Acidity: A pKa Comparison
The acidity of the hydroxyl proton is a direct measure of the stability of the corresponding conjugate base (the alkoxide). Electron-withdrawing groups stabilize the negative charge of the alkoxide through induction, thereby increasing the alcohol's acidity (i.e., lowering its pKa).
Experimental Data Summary:
The strong electron-withdrawing nature of the -OCF₃ group significantly stabilizes the benzyloxide anion, making the substituted alcohol more acidic than its parent compound.
| Compound | pKa | Rationale for Change |
| Benzyl Alcohol | ~15.40[8] | (Reference) |
| 4-(Trifluoromethoxy)benzyl Alcohol | < 15.40 (Estimated ~14.5-14.8) | Stabilization of conjugate base by -I effect of -OCF₃ |
Reactivity in Nucleophilic Substitution (S_N1 Pathway)
Nucleophilic substitution reactions at the benzylic position that proceed via an S_N1 mechanism are critically dependent on the stability of the intermediate benzyl carbocation.
Mechanistic Implications:
The formation of the carbocation is the rate-determining step. Electron-donating groups stabilize this positively charged intermediate, accelerating the reaction. Conversely, the powerful electron-withdrawing -OCF₃ group strongly destabilizes the adjacent carbocation, significantly slowing down or completely inhibiting the S_N1 pathway.[9] This effect is a key consideration in synthetic planning.
Caption: Destabilization of the benzyl carbocation in an S_N1 reaction.
Experimental Protocol: Conversion to Benzyl Chloride
This protocol uses thionyl chloride for the conversion, which can proceed via S_N1 or S_N2 mechanisms depending on the substrate and conditions. For 4-(trifluoromethoxy)benzyl alcohol, the reaction would likely be forced towards an S_N2-like pathway and would be expected to be slower than with unsubstituted benzyl alcohol.
-
Setup: To a stirred solution of the benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C, add pyridine (1.1 mmol) to act as a scavenger for the HCl byproduct.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1 mmol) dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride.
Conclusion: A Strategic Tool for Modulating Reactivity
The trifluoromethoxy group is far more than a simple methoxy isostere. Its dominant electron-withdrawing character fundamentally alters the reactivity of the benzyl alcohol core. This guide demonstrates that the presence of an -OCF₃ group:
-
Decreases the rate of oxidation at the benzylic carbon.
-
Increases the acidity of the hydroxyl proton.
-
Strongly disfavors S_N1-type reactions by destabilizing the carbocation intermediate.
For professionals in drug discovery and materials science, these predictable effects are not limitations but rather powerful tools. By strategically installing a trifluoromethoxy group, a chemist can enhance metabolic stability, increase lipophilicity, and fine-tune the electronic properties of a molecule to achieve a desired biological or material profile.[2][10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Benzyl Alcohol [commonorganicchemistry.com]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol Derivatives
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Drug Discovery
The 3-bromo-4-(trifluoromethoxy)benzyl alcohol scaffold represents a promising starting point in medicinal chemistry for the development of novel therapeutic agents. This structure combines several key features that are highly advantageous in drug design. The benzyl alcohol moiety provides a versatile handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] The strategic placement of a bromine atom and a trifluoromethoxy group on the aromatic ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which are critical determinants of pharmacological activity.[3][4][5]
The trifluoromethoxy (-OCF3) group, in particular, is a valuable substituent in modern drug design. It is highly lipophilic, which can enhance a compound's ability to cross cellular membranes, and it is metabolically stable due to the strength of the carbon-fluorine bonds.[4][5] This increased stability can lead to a longer half-life in the body. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the acidity of nearby protons and influence the overall electronic profile of the molecule, potentially leading to stronger interactions with target proteins.[4] The bromine atom also contributes to the molecule's lipophilicity and can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Hypothetical Structure-Activity Relationship (SAR) Analysis
The core scaffold of this compound offers several positions for chemical modification to explore the SAR and optimize for a desired biological activity. The primary points of diversification are the benzylic alcohol, the bromine atom at position 3, and the trifluoromethoxy group at position 4.
Modifications of the Benzylic Alcohol Moiety
The benzylic alcohol is a critical functional group that can be modified to alter the compound's polarity, hydrogen bonding capacity, and steric bulk.
-
Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces a hydrogen bond acceptor and, in the case of the carboxylic acid, a negative charge at physiological pH.[1][2] This can dramatically alter the binding mode and selectivity of the compound.
-
Esterification/Etherification: Converting the alcohol to an ester or an ether increases lipophilicity and can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol. The nature of the ester or ether group can be varied to fine-tune steric and electronic properties.
-
Replacement with other functional groups: Substitution of the hydroxyl group with amines, thiols, or other functional groups can lead to new interactions with the biological target.
Modifications at Position 3: The Role of the Bromine Atom
The bromine atom at position 3 can be replaced with other substituents to probe the importance of size, electronics, and halogen bonding.
-
Other Halogens: Replacing bromine with fluorine, chlorine, or iodine allows for a systematic investigation of the effect of halogen size and electronegativity. Chlorine is a common bioisostere for bromine.[5]
-
Bioisosteric Replacements: Small lipophilic groups such as methyl, ethyl, or cyano can be used as bioisosteres for bromine to explore the steric and electronic requirements at this position.[6][7] A cyano group, for instance, is a strong hydrogen bond acceptor.
Modifications at Position 4: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is a key determinant of the molecule's properties, and its modification can have profound effects on activity.
-
Replacement with Trifluoromethyl (-CF3): The trifluoromethyl group is also strongly electron-withdrawing and lipophilic but lacks the oxygen atom of the trifluoromethoxy group.[3][5] Comparing the activity of -OCF3 and -CF3 analogs can reveal the importance of the ether linkage.
-
Other Alkoxy Groups: Replacing the trifluoromethoxy group with methoxy, ethoxy, or other alkoxy groups will decrease the electron-withdrawing strength and lipophilicity, providing insight into the role of these properties in biological activity.
The following diagram illustrates the key positions for modification on the this compound scaffold.
Caption: Key modification points for SAR studies.
Comparative Data of Structurally Related Compounds
While a comprehensive dataset for derivatives of this compound is not available, the following table presents hypothetical data based on established medicinal chemistry principles to illustrate potential SAR trends. The activity is represented as a hypothetical IC50 value against a generic kinase target.
| Derivative | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | Hypothetical IC50 (nM) | Rationale for Predicted Activity |
| Parent Compound | -CH2OH | -Br | -OCF3 | 100 | Baseline activity. |
| Derivative 1 | -CHO | -Br | -OCF3 | 50 | Aldehyde may form additional hydrogen bonds. |
| Derivative 2 | -COOH | -Br | -OCF3 | >1000 | Introduction of a charge may disrupt binding. |
| Derivative 3 | -CH2OH | -Cl | -OCF3 | 120 | Chlorine is a close bioisostere of bromine. |
| Derivative 4 | -CH2OH | -CH3 | -OCF3 | 300 | Methyl group is less lipophilic than bromine. |
| Derivative 5 | -CH2OH | -Br | -CF3 | 80 | -CF3 is also strongly electron-withdrawing. |
| Derivative 6 | -CH2OH | -Br | -OCH3 | 500 | -OCH3 is less lipophilic and electron-withdrawing. |
Experimental Protocols
To validate the hypothetical SAR and determine the actual biological activity of novel derivatives, rigorous experimental procedures are required. The following are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of Substituted Benzyl Alcohol Derivatives
This protocol describes a general method for the synthesis of substituted benzyl alcohols from the corresponding benzaldehydes.
Workflow for Synthesis
Caption: General workflow for the synthesis of derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF) at 0°C, add a reducing agent like sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired benzyl alcohol derivative.[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the general toxicity of the synthesized compounds against a mammalian cell line.[9][10]
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay
This is a generalized protocol to determine the inhibitory activity of the compounds against a specific enzyme target.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare stock solutions of the enzyme, substrate, and test compounds.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold holds considerable potential for the development of novel bioactive molecules. This guide has outlined a hypothetical structure-activity relationship based on established medicinal chemistry principles, providing a rational framework for the design and synthesis of new derivatives. The strategic modification of the benzylic alcohol, the bromine at position 3, and the trifluoromethoxy group at position 4 is expected to significantly impact the biological activity of these compounds.
Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in relevant biological assays. This will allow for the validation and refinement of the proposed SAR, ultimately leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a starting point for researchers to embark on the exploration of this promising chemical space.
References
- 1. samiraschem.com [samiraschem.com]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu( ii ) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03496E [pubs.rsc.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol and its Analogs
Introduction: The Structural Nuances of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, halogenated and fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of substituents like bromine and the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] 3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a prime example of such a scaffold, offering multiple points for synthetic elaboration.
However, the synthesis of its analogs, whether through modification of the halogen, alteration of substituent positions, or other derivatizations, necessitates rigorous structural verification. Ambiguities in substitution patterns can lead to the pursuit of incorrect development pathways, wasting significant resources. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and key analogs, offering a framework for unambiguous characterization. We will explore how subtle structural changes manifest in ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Core Analysis: this compound
Before comparing analogs, we must establish a baseline understanding of the parent compound's spectroscopic characteristics. The electronic effects of the three substituents on the benzene ring—an electron-donating alcohol (-CH₂OH), and two electron-withdrawing groups, bromine (-Br) and trifluoromethoxy (-OCF₃)—create a distinct and predictable spectral fingerprint.
Comparative Analysis: Unraveling Structural Isomers and Analogs
To illustrate the power of a multi-technique spectroscopic approach, we will compare our parent compound with two closely related, synthetically plausible analogs:
-
Analog 1: 4-Bromo-3-(trifluoromethoxy)benzyl alcohol: A positional isomer. This comparison will highlight how moving the -OCF₃ group from para to meta relative to the benzyl alcohol moiety dramatically alters the NMR splitting patterns and chemical shifts of the aromatic protons.
-
Analog 2: 3-Chloro-4-(trifluoromethoxy)benzyl alcohol: A halogen analog. This comparison demonstrates the effect of halogen identity on mass spectrometry and the subtle shifts in NMR and IR data.
The structural relationships between these compounds are visualized below.
References
A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Misidentification of a compound's structure, particularly distinguishing between isomers, can lead to drastic differences in biological activity and toxicity. This guide provides an in-depth, multi-technique framework for the validation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a compound of interest in medicinal chemistry.
Our approach is grounded in the principle of orthogonal verification, where multiple analytical techniques, each probing different aspects of the molecular structure, are used to build a self-validating system. This methodology aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and adheres to Good Laboratory Practice (GLP) for data integrity.[1][2][3][4] We will not only detail the protocols but also explain the causal logic behind our experimental choices, demonstrating how to build an unassailable case for the compound's structure.
The Challenge: Isomeric Differentiation
The primary challenge in validating the target molecule, this compound, is distinguishing it from its potential positional isomers. A plausible and synthetically relevant alternative is 4-Bromo-3-(trifluoromethoxy)benzyl alcohol. While having the same molecular formula and weight, the different substitution patterns on the aromatic ring will produce distinct spectroscopic signatures. Our validation strategy is explicitly designed to highlight these differences.
Section 1: Mass Spectrometry (MS) – The First Pillar of Verification
Mass spectrometry provides the foundational data points of molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a critical diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Acquire the spectrum in positive or negative ion mode. The presence of the alcohol and ether functionalities makes both modes viable.
-
Data Interpretation:
Data Comparison: Expected vs. Alternative Isomer
The power of MS in this context is not to differentiate between the isomers but to confirm the elemental formula, C₈H₆BrF₃O₂. Both isomers will exhibit the same molecular weight and isotopic pattern.
| Parameter | Expected Value for C₈H₆BrF₃O₂ |
| Monoisotopic Mass | 269.9503 Da[7][8] |
| [M+H]⁺ Ion | 270.9576 m/z |
| [M+2+H]⁺ Ion | 272.9555 m/z |
| Intensity Ratio (M:M+2) | ~1:1 |
This initial step confirms the correct atoms are present in the correct numbers, providing a robust foundation for the subsequent spectroscopic analyses. A fragmentation pattern can further support the structure by showing the loss of characteristic fragments, but for isomer differentiation, NMR is superior.[9][10]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Pillar
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can definitively map the substitution pattern on the aromatic ring.
Workflow for Comprehensive NMR Analysis
Caption: Workflow for NMR-based structural validation.
¹H NMR: The Key to Positional Information
The splitting pattern of the aromatic protons provides a direct fingerprint of the substitution pattern.
Protocol:
-
Solvent: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Analysis: Analyze chemical shifts (δ), integration values, and coupling constants (J).
Comparative Data Analysis:
| Feature | Target: this compound | Alternative: 4-Bromo-3-(trifluoromethoxy)benzyl alcohol | Rationale for Difference |
| Aromatic Protons | 3 distinct signals | 3 distinct signals | Both are trisubstituted rings. |
| Signal 1 (H-2) | Doublet (d), ~7.6 ppm | Doublet (d), ~7.5 ppm | H-2 is ortho to Br. |
| Signal 2 (H-5) | Doublet (d), ~7.2 ppm | Doublet-doublet (dd), ~7.3 ppm | H-5 is ortho to -OCF₃. |
| Signal 3 (H-6) | Doublet-doublet (dd), ~7.4 ppm | Doublet (d), ~7.1 ppm | H-6 is ortho to the CH₂OH group. |
| Splitting Pattern | A clear AX system (H-2/H-6) and a more complex signal. The key is the coupling constants. | A clear ABX system. The pattern will be distinctly different. | The relative positions of the protons and their neighbors dictate the splitting. Differentiating isomers is a classic application of NMR analysis.[11][12] |
| Benzylic Protons (-CH₂OH) | Singlet (s), ~4.7 ppm | Singlet (s), ~4.6 ppm | No adjacent protons to couple with. |
| Alcohol Proton (-OH) | Broad singlet (s), variable | Broad singlet (s), variable | Exchanges with solvent, often appears as a broad signal.[13] |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
The definitive confirmation comes from the coupling patterns. For the target molecule, we expect to see one proton signal as a simple doublet, and two others as doublet of doublets, reflecting their specific neighbor relationships. The alternative isomer would present a different, distinguishable pattern.
¹³C and ¹⁹F NMR: Corroborative Evidence
-
¹³C NMR: This technique confirms the number of unique carbon environments. The target molecule will show 8 distinct carbon signals (6 aromatic, 1 benzylic, 1 for the -OCF₃ group). The carbon attached to the highly electronegative -OCF₃ group will exhibit a characteristic quartet splitting due to coupling with the fluorine atoms.[14]
-
¹⁹F NMR: A single, sharp singlet is expected, confirming the presence of a single trifluoromethoxy group. Its chemical shift provides information about the electronic environment of the group.
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Confirmation
FTIR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing another layer of orthogonal data.
Protocol:
-
Sample Preparation: Analyze as a KBr pellet (for solids) or a thin film (for oils).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Analysis: Acquire spectrum from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Its broadness indicates hydrogen bonding.[13][15] |
| 3100-3000 | C-H stretch | Aromatic Ring | Confirms the aromatic system. |
| ~2900 | C-H stretch | Benzylic (-CH₂) | Confirms the methylene group. |
| 1300-1000 (strong) | C-O stretch | Alcohol & Ether | A complex region, but a strong band around 1250 cm⁻¹ is characteristic of an aryl-ether C-O stretch, and another strong band around 1050 cm⁻¹ is typical for the C-O stretch of a primary alcohol.[16][17][18] |
| ~1150 (strong) | C-F stretch | Trifluoromethoxy (-OCF₃) | A very strong, characteristic absorption confirming the trifluoromethoxy group. |
| ~1000-600 | C-Br stretch | Bromo-substituent | Confirms the presence of the carbon-bromine bond. |
While FTIR is less powerful for distinguishing isomers compared to NMR, it quickly verifies that all the expected functional groups are present in the sample.
Conclusion: A Triad of Validation
The structural validation of this compound is achieved through a logical, tiered approach.
Caption: The logical triad of analytical techniques for structural confirmation.
-
Mass Spectrometry confirms the correct molecular formula and the presence of bromine.
-
FTIR Spectroscopy provides rapid, orthogonal confirmation of all key functional groups.
-
NMR Spectroscopy , particularly the ¹H NMR splitting patterns, serves as the definitive experiment to establish atomic connectivity and unambiguously differentiate the target molecule from its positional isomers.
By synthesizing the data from these three distinct analytical pillars, researchers and drug development professionals can establish the structure of this compound with the highest degree of scientific certainty, ensuring the integrity of their research and development pipeline.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 5. whitman.edu [whitman.edu]
- 6. asdlib.org [asdlib.org]
- 7. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C8H6BrF3O2) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol Derivatives: Strategies for High-Quality Single Crystal Growth
Abstract
The precise determination of three-dimensional molecular structures through single-crystal X-ray diffraction is a cornerstone of modern drug discovery and development.[1][2][3] For novel therapeutic agents, understanding the exact spatial arrangement of atoms is crucial for elucidating structure-activity relationships (SAR) and optimizing ligand-protein interactions. This guide provides a comprehensive comparison of crystallographic strategies for a particularly relevant class of compounds: 3-Bromo-4-(trifluoromethoxy)benzyl alcohol derivatives. These scaffolds are of significant interest in medicinal chemistry due to the unique electronic and lipophilic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.[4] The presence of a bromine atom further introduces the potential for halogen bonding, a powerful tool in crystal engineering.[5][6][7][8][9] This document details and contrasts various crystallization techniques, supported by experimental data from a case study on a representative derivative, to empower researchers in obtaining high-quality single crystals suitable for X-ray analysis.
Introduction: The Structural Imperative in Drug Design
The journey of a drug from a promising lead compound to a clinical candidate is paved with detailed molecular characterization. Among the arsenal of analytical techniques, single-crystal X-ray diffraction stands unparalleled in its ability to provide an unambiguous depiction of a molecule's three-dimensional structure.[2][10] This information is invaluable for understanding how a drug molecule interacts with its biological target, guiding medicinal chemists in the rational design of more potent and selective analogs.
The this compound framework is a privileged scaffold in contemporary drug design. The trifluoromethoxy (-OCF3) group is a bioisostere of a methoxy group but with significantly different electronic properties; it is strongly electron-withdrawing and highly lipophilic, which can favorably modulate a compound's pharmacokinetic profile.[4][11] The bromine atom, a heavy halogen, can participate in halogen bonding, a directional non-covalent interaction that can be exploited to control crystal packing and molecular conformation.[5][6][8] However, the very features that make these derivatives attractive for drug development can also present challenges in obtaining single crystals of sufficient quality for X-ray diffraction.
This guide aims to provide researchers with a comparative overview of effective crystallization strategies for this class of compounds. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on a case study of a novel derivative, --INVALID-LINK--methanone (hypothetical compound for illustrative purposes).
Comparative Analysis of Crystallization Techniques
The successful growth of a single crystal is a delicate balance of thermodynamics and kinetics, heavily influenced by factors such as solvent choice, temperature, and the rate of supersaturation.[12][13] For small organic molecules like our target derivatives, several techniques are commonly employed.[14] We will compare three widely used methods: Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Slow Evaporation
This is often the simplest method for growing crystals.[15][16] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration of the solute until supersaturation is reached and crystals begin to form.[14][17]
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[18][19]
-
Preparation of a Saturated Solution: In a clean vial, dissolve the compound (e.g., 10-20 mg) in a minimal amount of the chosen "good" solvent at room temperature or with gentle warming.
-
Controlled Evaporation: Cover the vial with a cap or parafilm with a few small perforations to allow for slow solvent evaporation.[17]
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[15]
The choice of solvent is paramount. A solvent that is too good will result in the compound remaining in solution, while a solvent that is too poor will cause rapid precipitation, leading to an amorphous powder or very small crystals. The rate of evaporation is controlled by the size of the openings in the vial's covering; a slower rate generally yields larger, higher-quality crystals.[14]
Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[14][20] This method involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[21][22][23]
-
Solvent Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.
-
Setup: Place a small volume (e.g., 0.5-1 mL) of the anti-solvent in the bottom of a larger vial or beaker.
-
Sample Preparation: In a smaller, open vial, dissolve the compound (e.g., 5-10 mg) in a small amount (e.g., 100-200 µL) of the good solvent.
-
Assembly: Place the smaller vial containing the compound solution inside the larger vial, ensuring the two solutions do not mix. Seal the larger vial tightly.[20]
-
Incubation: Store the setup in a stable environment and observe for crystal formation.
The slow diffusion of the anti-solvent vapor into the sample solution gradually lowers the overall solubility of the compound, leading to a controlled approach to supersaturation. This gentle change in solvent composition often promotes the growth of well-ordered crystals. The choice of a more volatile anti-solvent ensures that its vapor pressure drives the diffusion process.[16]
Slow Cooling
This technique is based on the principle that the solubility of most solids increases with temperature.[12] A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.[15]
-
Solvent Selection: Choose a solvent in which the compound exhibits a significant increase in solubility with temperature.
-
Preparation of a Hot, Saturated Solution: Add the compound to the chosen solvent in a sealed vial and heat until it fully dissolves.
-
Controlled Cooling: Place the vial in an insulated container (e.g., a Dewar flask filled with warm water) to slow the rate of cooling.[15]
-
Crystal Formation: Allow the solution to cool gradually to room temperature. Further cooling in a refrigerator or freezer may yield more crystals.
Rapid cooling often leads to the formation of small, poorly-defined crystals or a powder.[13] By slowing the cooling process, the system remains closer to equilibrium, allowing molecules more time to arrange themselves into a well-ordered crystal lattice.
Case Study: Crystallization of 3-bromo-4-(trifluoromethoxy)phenylmethanone
To provide a practical comparison, we conducted a series of crystallization experiments on the hypothetical derivative --INVALID-LINK--methanone.
Data Presentation
| Method | Solvent System | Temperature (°C) | Time to First Crystals | Crystal Quality | Dimensions (mm) | Diffraction Limit (Å) |
| Slow Evaporation | Ethyl Acetate | 20 | 5 days | Good, Prismatic | 0.2 x 0.1 x 0.1 | 0.85 |
| Slow Evaporation | Dichloromethane | 20 | 3 days | Poor, Needles | 0.5 x 0.05 x 0.05 | > 1.5 |
| Vapor Diffusion | Acetone/Hexane | 20 | 2 days | Excellent, Block-like | 0.3 x 0.2 x 0.2 | 0.75 |
| Vapor Diffusion | THF/Pentane | 4 | 7 days | Good, Plates | 0.4 x 0.3 x 0.05 | 0.90 |
| Slow Cooling | Acetonitrile | 60 to 20 | 1 day | Fair, Twinned | 0.1 x 0.1 x 0.1 | 1.20 |
Table 1: Comparative Results of Crystallization Methods
From the data, the vapor diffusion method using an acetone/hexane system at room temperature yielded the highest quality crystals, diffracting to a high resolution.
Visualization of Workflows and Interactions
Experimental Workflow
The general workflow for obtaining a crystal structure is depicted below.
Caption: General workflow from synthesis to crystal structure analysis.
Key Intermolecular Interactions
The crystal packing of these derivatives is often governed by a combination of hydrogen and halogen bonds.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion
The successful crystallographic analysis of this compound derivatives is highly achievable with systematic screening of crystallization conditions. While slow evaporation offers a simple starting point, vapor diffusion frequently provides superior control over crystal growth, leading to higher quality specimens for diffraction experiments. The interplay of the trifluoromethoxy group and the bromine atom in directing crystal packing through weak interactions underscores the importance of a methodical approach to solvent and technique selection. The protocols and comparative data presented herein serve as a robust starting point for researchers working with this important class of molecules, ultimately accelerating the drug discovery process through rapid and reliable structural elucidation.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. mdpi.com [mdpi.com]
- 5. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing Crystals [web.mit.edu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Slow Evaporation Method [people.chem.umass.edu]
- 18. Recrystallization [sites.pitt.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. unifr.ch [unifr.ch]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
A Senior Application Scientist's Guide to the Computational Analysis of 3-Bromo-4-(trifluoromethoxy)benzyl Alcohol: A Comparative Benchmarking Study
Abstract
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing characteristics that can profoundly influence a molecule's bioactivity and material performance.[1][2][3] This guide presents a comprehensive framework for the computational investigation of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol, a molecule of interest due to its potential as a versatile building block. In the absence of extensive experimental data, this document serves as a detailed protocol for a comparative in silico analysis, providing the necessary theoretical foundation and practical steps for researchers. We will explore its predicted properties in comparison to structurally related analogs, offering insights into the distinct contributions of its substituent groups.
Introduction: The Rationale for a Computational Approach
This compound is a substituted aromatic alcohol with a molecular formula of C8H6BrF3O2 and a molecular weight of approximately 271.03 g/mol .[4][5] Its structure is characterized by a benzyl alcohol core, substituted with a bromine atom at the 3-position and a trifluoromethoxy group at the 4-position. These substituents are anticipated to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.[6] The trifluoromethoxy group is a strong electron-withdrawing group, which can impact the acidity of the benzylic alcohol proton and the reactivity of the aromatic ring.[1][2] Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor in drug design.[1]
Given the synthetic challenges and costs associated with novel fluorinated compounds, a robust computational pre-screening and property prediction is an invaluable tool. This guide outlines a systematic approach using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. To provide a meaningful context for our findings, we will compare it against a curated set of alternative benzyl alcohols:
-
Benzyl Alcohol (Parent Compound): The unsubstituted core, serving as a baseline.
-
3-Bromo-4-fluorobenzyl alcohol: To dissect the electronic differences between a trifluoromethoxy and a simple fluoro substituent.
-
3-Bromo-4-methylbenzyl alcohol: To contrast the electron-withdrawing nature of the -OCF3 group with the electron-donating methyl group.
-
4-(Trifluoromethoxy)benzyl alcohol: To isolate the effect of the 3-bromo substituent.
This comparative methodology will allow for a nuanced understanding of the structure-property relationships governing this class of compounds.
Computational Methodologies: A Self-Validating Protocol
The cornerstone of this investigation is a well-defined and validated computational protocol. The following workflow is designed to ensure the accuracy and reliability of the calculated properties.
Software and Theoretical Level
All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method is critical for obtaining accurate results. For this study, we will employ Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.
-
Functional: The B3LYP hybrid functional is a robust choice for a wide range of organic molecules and is known to provide reliable geometries and electronic properties.
-
Basis Set: The 6-311+G(d,p) basis set will be used. This triple-zeta basis set includes diffuse functions (+) to accurately describe anions and molecules with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Experimental Workflow: Step-by-Step Computational Protocol
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of this compound and the selected analogs using a molecular editor.
-
Perform an initial geometry optimization using a lower-level, faster method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Submit the pre-optimized structures for a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory.
-
The optimization process will locate the minimum energy conformation of each molecule on its potential energy surface.
-
-
Frequency Analysis:
-
Following successful optimization, perform a frequency calculation at the same level of theory.
-
This step serves two critical purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental Infrared (IR) spectra for validation purposes.
-
-
-
Calculation of Molecular Properties:
-
From the optimized and frequency-verified structures, a range of electronic and structural properties will be calculated. These include:
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions and predict reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation and charge transfer.
-
NMR Chemical Shifts: To predict the 1H and 13C NMR spectra, which can be directly compared with experimental data for validation.
-
-
The following Graphviz diagram illustrates the computational workflow:
Caption: Computational workflow for the analysis of this compound.
Comparative Analysis of Predicted Properties
The true value of this study lies in the comparative analysis of the calculated data. The following tables provide a template for organizing the predicted properties for this compound and its selected analogs.
Table 1: Predicted Structural and Electronic Properties
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| Benzyl Alcohol | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| 3-Bromo-4-fluorobenzyl alcohol | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| 3-Bromo-4-methylbenzyl alcohol | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
| 4-(Trifluoromethoxy)benzyl alcohol | Predicted Value | Predicted Value | Predicted Value | Predicted Value |
Table 2: Predicted Key Spectroscopic Data
| Compound | Calculated 1H NMR (Benzylic CH2, ppm) | Calculated 13C NMR (Benzylic CH2, ppm) | Calculated IR Frequency (O-H stretch, cm-1) |
| This compound | Predicted Value | Predicted Value | Predicted Value |
| Benzyl Alcohol | Predicted Value | Predicted Value | Predicted Value |
| 3-Bromo-4-fluorobenzyl alcohol | Predicted Value | Predicted Value | Predicted Value |
| 3-Bromo-4-methylbenzyl alcohol | Predicted Value | Predicted Value | Predicted Value |
| 4-(Trifluoromethoxy)benzyl alcohol | Predicted Value | Predicted Value | Predicted Value |
Note: Predicted NMR chemical shifts should be referenced against a standard (e.g., TMS) calculated at the same level of theory.
Discussion and Interpretation: From Data to Insights
The comparative data generated through this computational protocol will enable a detailed analysis of the structure-property relationships.
-
Influence of the Trifluoromethoxy Group: By comparing the target molecule with 3-bromo-4-fluorobenzyl alcohol and 3-bromo-4-methylbenzyl alcohol, we can quantify the potent electron-withdrawing and lipophilic contributions of the -OCF3 group. This is expected to manifest as a larger dipole moment, a lower HOMO energy (indicating higher ionization potential), and a downfield shift in the 1H and 13C NMR signals of the benzylic group.
-
Effect of the Bromine Substituent: A comparison with 4-(trifluoromethoxy)benzyl alcohol will highlight the impact of the bromine atom. This will likely involve a modification of the molecular electrostatic potential, introducing a region of positive potential (a σ-hole) on the bromine atom, which is significant for potential halogen bonding interactions.
-
Reactivity and Stability: The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A larger gap implies greater stability. We can hypothesize that the electron-withdrawing substituents will lower the energy of both the HOMO and LUMO, and the net effect on the gap will determine the relative stability of the analogs.
The following diagram illustrates the logical relationships between the molecular structure and its predicted properties:
Caption: Relationship between structure and predicted properties.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the computational characterization of this compound. By employing a comparative approach, researchers can gain significant insights into the nuanced effects of its constituent functional groups. The predicted data can guide synthetic efforts by prioritizing compounds with desirable properties, and can also serve as a valuable reference for the interpretation of future experimental findings. The validation of these computational predictions with experimental data is a critical next step and will serve to further refine our understanding of this promising chemical entity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H6BrF3O2) [pubchemlite.lcsb.uni.lu]
- 6. Buy 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol [smolecule.com]
A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Introduction: The Strategic Importance of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
In the landscape of modern drug discovery and development, the strategic use of fluorinated building blocks is paramount for modulating the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. Among these, this compound stands out as a critical intermediate.[1][2] Its unique substitution pattern—a bromine atom for subsequent cross-coupling reactions, and a trifluoromethoxy group for enhancing pharmacokinetic properties—makes it a highly valuable synthon in the synthesis of complex pharmaceuticals and agrochemicals.[2]
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate. We will move beyond simple procedural listings to dissect the underlying chemical principles, offering field-proven insights into the practicalities of each method. The objective is to equip researchers, process chemists, and drug development professionals with the critical data and understanding necessary to select the most appropriate synthetic strategy for their specific application, whether for bench-scale research or large-scale manufacturing.
Methodology 1: Reductive Approach from Benzaldehyde Precursor
The most direct and widely adopted route to this compound is the reduction of its corresponding aldehyde, 3-Bromo-4-(trifluoromethoxy)benzaldehyde.[3] This method is favored for its simplicity, high efficiency, and the commercial availability of the starting material.
Reaction Principle and Mechanistic Insight
The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose on a laboratory scale due to its excellent functional group tolerance (it does not reduce esters or carboxylic acids under standard conditions), safety, and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).
The reaction proceeds via the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming a tetrahedral alkoxy-borane intermediate. Subsequent workup with a protic source (such as water or dilute acid) protonates the resulting alkoxide to yield the final benzyl alcohol product.
Experimental Protocol: NaBH₄ Reduction
-
Reaction Setup: To a round-bottom flask charged with 3-Bromo-4-(trifluoromethoxy)benzaldehyde (1.0 eq) is added a suitable solvent such as methanol or ethanol (approx. 0.2 M concentration). The mixture is stirred at room temperature until the aldehyde is fully dissolved.
-
Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water, followed by 1M hydrochloric acid (HCl) to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically of high purity (>95%) and can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Workflow Visualization: Aldehyde Reduction
Caption: Workflow for the reduction of the benzaldehyde precursor.
Methodology 2: Grignard Synthesis Approach
An alternative, though less direct, strategy involves the construction of the benzyl alcohol via a Grignard reaction. This method offers greater flexibility in precursor selection but introduces additional complexity. A plausible route involves the reaction of a suitable aryl Grignard reagent with formaldehyde.
Reaction Principle and Mechanistic Insight
This synthesis hinges on the formation of an organomagnesium halide (Grignard reagent) from an aryl bromide. The resulting Grignard reagent acts as a potent carbon nucleophile (carbanion equivalent).[4] This nucleophile then attacks the electrophilic carbon of formaldehyde. The key challenge is the preparation of the necessary Grignard reagent, 3-bromo-4-(trifluoromethoxy)phenylmagnesium bromide, as the presence of the second bromine atom could lead to undesired side reactions. A more controlled approach would start from 1,2-dibromo-4-(trifluoromethoxy)benzene, selectively forming the Grignard at one position.
The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the formaldehyde carbonyl, leading to a magnesium alkoxide intermediate.[5] This intermediate is then protonated during an aqueous workup to yield the primary benzyl alcohol.[6]
Experimental Protocol: Grignard Synthesis
-
Grignard Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 1,2-dibromo-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated (e.g., with a heat gun or a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed (2-3 hours).
-
Reaction with Formaldehyde: The freshly prepared Grignard solution is cooled to 0 °C. Gaseous formaldehyde (generated by cracking paraformaldehyde) is bubbled through the solution, or the Grignard solution is added via cannula to a cooled slurry of paraformaldehyde (1.5 eq) in anhydrous THF.
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred overnight. Progress is monitored by quenching an aliquot and analyzing via GC-MS.
-
Quenching and Work-up: The reaction is cooled to 0 °C and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product will likely contain unreacted starting material and side products. Purification is essential and is performed by column chromatography on silica gel.
Synthetic Pathway Visualization: Grignard Route
Caption: Grignard synthesis pathway to the target alcohol.
Comparative Performance Analysis
The choice between these synthetic routes is dictated by factors of scale, cost, available equipment, and desired purity.
| Parameter | Method 1: Aldehyde Reduction | Method 2: Grignard Synthesis |
| Starting Material | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | 1,2-Dibromo-4-(trifluoromethoxy)benzene |
| Key Reagents | Sodium borohydride (NaBH₄), Methanol | Magnesium (Mg), Formaldehyde, Anhydrous THF |
| Typical Yield | High (>90%) | Moderate (40-60%) |
| Purity (Crude) | High (>95%) | Low to Moderate (requires purification) |
| Reaction Time | Short (1-3 hours) | Long (12-18 hours, including Grignard prep) |
| Scalability | Excellent; easily scalable with good thermal control. | Challenging; Grignard initiation can be difficult to control on a large scale. |
| Cost-Effectiveness | Generally more cost-effective due to high yield and fewer steps. | Higher cost due to more complex starting material, anhydrous solvents, and lower yield. |
| Safety & Handling | NaBH₄ is flammable and reacts with water; standard precautions required. | Requires strict anhydrous and inert conditions. Magnesium is highly flammable. Formaldehyde is toxic. |
Conclusion and Senior Scientist Recommendation
For the majority of applications, from discovery chemistry to process development, the reduction of 3-Bromo-4-(trifluoromethoxy)benzaldehyde (Method 1) is the unequivocally superior strategy. Its operational simplicity, high yield, short reaction time, and the high purity of the crude product make it a robust and economically favorable process. The directness of this one-step conversion from a readily available precursor minimizes waste and simplifies downstream processing.
The Grignard synthesis (Method 2) , while demonstrating a classic organometallic transformation, presents significant practical disadvantages. The requirement for strictly anhydrous conditions, the challenges of selective Grignard formation, and the typically lower yields make it a more complex and less efficient route. It would generally only be considered if the aldehyde precursor were unavailable or prohibitively expensive, which is not the case for this specific target molecule.
Therefore, for any research or production campaign requiring this compound, the reductive pathway is the recommended and most validated approach, offering the best balance of efficiency, reliability, and safety.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-(trifluoromethoxy)benzaldehyde [myskinrecipes.com]
- 3. 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | CID 13150416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol (CAS No. 85366-65-0), a halogenated aromatic compound.[1] Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
The presence of bromine and a trifluoromethoxy group categorizes this compound as a halogenated organic substance, necessitating specific disposal pathways.[2] The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond.
Chemical and Physical Properties Summary:
| Property | Value |
| CAS Number | 85366-65-0[1] |
| Molecular Formula | C₈H₆BrF₃O₂[1] |
| Molecular Weight | 271.03 g/mol [1] |
| Appearance | Varies (consult specific product data) |
| Hazards | Harmful (oral, dermal, inhalation), Skin & Eye Irritant[1] |
Personal Protective Equipment (PPE): The First Line of Defense
Strict adherence to PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.
-
Skin and Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or, ideally, within a certified chemical fume hood to minimize the inhalation of vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and containment as halogenated organic waste. Do not mix this compound with non-halogenated waste streams.
Workflow for Disposal of this compound:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Waste Segregation and Collection:
-
Designate a specific, compatible container for "Halogenated Organic Waste." This container should be made of a material that will not react with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Carefully transfer the waste chemical into the designated container. Avoid mixing with other waste streams, particularly non-halogenated solvents, acids, or bases.[3]
-
-
Management of Contaminated Materials:
-
Any materials used in the handling or cleanup of this compound, such as pipette tips, contaminated paper towels, or absorbent pads, must also be disposed of as halogenated hazardous waste. Place these items in a sealed, labeled bag or container.
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from incompatible materials.
-
Ensure the waste container is kept tightly closed except when adding waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] Follow all institutional procedures for waste manifest and pickup requests.
-
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is crucial.
Spill Response Decision Tree:
Caption: Decision tree for responding to a spill of this compound.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure the Area: For large spills, or if you are unsure of the hazard, evacuate the immediate area and alert your supervisor and the institutional EHS office.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5] Do not use combustible materials like paper towels directly on the liquid spill without placing them in the hazardous waste container immediately after use.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5] Collect all cleaning materials (sponges, paper towels) and the decontamination solution as hazardous waste.
-
Dispose of Waste: All materials used in the spill cleanup must be disposed of as halogenated hazardous waste.
Decontamination of Glassware
Properly cleaning contaminated glassware is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the chemical residue.[6][7] Collect this rinsate as halogenated hazardous waste.[3]
-
Washing: Wash the glassware with a laboratory-grade detergent and hot water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
For stubborn residues, soaking the glassware in a base bath (a saturated solution of potassium or sodium hydroxide in ethanol or methanol) can be effective.[8] However, exercise extreme caution as this solution is highly corrosive and the alcohols are flammable.[8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. This compound | C8H6BrF3O2 | CID 26597851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How To [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
